Indole-5-carboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-indole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZUEEUKBYCSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343325 | |
| Record name | Indole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-69-6 | |
| Record name | Indole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Indole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Indole-5-carboxaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, purification, and analysis, and its applications in drug discovery and materials science.
Core Chemical Information
This compound, also known as 5-Formylindole, is an aromatic aldehyde featuring an indole (B1671886) scaffold.[1] Its unique structure makes it a valuable precursor for the synthesis of a wide array of bioactive molecules and functional materials.[1][2]
| Identifier | Value | Reference |
| CAS Number | 1196-69-6 | [1][2][3][4] |
| Molecular Formula | C₉H₇NO | [1][2][3][4] |
| IUPAC Name | 1H-indole-5-carbaldehyde | [3] |
| Synonyms | 5-Formylindole, 1H-Indole-5-carbaldehyde, 5-Indolealdehyde | [1][2] |
| InChI | 1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H | [3] |
| InChI Key | ADZUEEUKBYCSEY-UHFFFAOYSA-N | [3] |
| SMILES | O=Cc1ccc2[nH]ccc2c1 | [3] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 145.16 g/mol | [1][3] |
| Appearance | Yellowish-brown crystalline powder | [1][2] |
| Melting Point | 100-103 °C (lit.) | [5] |
| Boiling Point | 339.1 ± 15.0 °C (Predicted) | [5] |
| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water.[2][5] Soluble in organic solvents like DMSO and dimethylformamide.[6] | |
| pKa | 16.14 ± 0.30 (Predicted) | [2] |
| Purity | ≥ 98% (Assay) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analytical characterization of this compound are provided in this section.
While multiple synthetic routes exist, a common laboratory-scale synthesis involves the formylation of indole. One established method is the Vilsmeier-Haack reaction.
Protocol: Vilsmeier-Haack Formylation of Indole
This procedure describes the formylation of indole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to primarily yield Indole-3-carboxaldehyde, with this compound as a potential, though less favored, regioisomer depending on reaction conditions and substrate modifications. Specific synthetic routes targeting the 5-position often start from appropriately substituted precursors. A general procedure for a related indole synthesis is provided for context.[7]
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere.
-
Reagent Preparation: In the flask, place a solution of indole in a suitable anhydrous solvent (e.g., DMF).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath. Slowly add phosphorus oxychloride to an excess of dimethylformamide with stirring to form the Vilsmeier reagent.
-
Reaction: Add the indole solution dropwise to the Vilsmeier reagent at 0-5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude product.
-
Isolation: The solid product is collected by vacuum filtration, washed with water, and dried.
A generalized workflow for indole synthesis is depicted below.
Caption: Generalized workflow for the synthesis of the indole core structure.
Crude this compound can be purified using standard laboratory techniques such as recrystallization or silica (B1680970) gel column chromatography.
Protocol 1: Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane/ethyl acetate (B1210297) mixture) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
A visual representation of the purification workflow is provided below.
Caption: A simplified workflow for the purification of this compound by recrystallization.
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Parameters and Expected Results | Reference |
| ¹H NMR | In DMSO-d₆, characteristic peaks include a singlet for the aldehyde proton (~9.9 ppm), a broad singlet for the NH proton (~12.2 ppm), and signals in the aromatic region (7.2-8.5 ppm). | [8][9] |
| ¹³C NMR | The carbonyl carbon of the aldehyde group resonates at a characteristic downfield shift of around 185 ppm. | [8][9] |
| FTIR | Shows characteristic absorption bands for N-H stretching, C=O stretching of the aldehyde, and aromatic C-H and C=C stretching. | [3] |
| GC-MS | A single peak at a specific retention time with a mass spectrum showing the molecular ion peak (m/z = 145) and characteristic fragmentation patterns. | [10] |
| HPLC | Analysis on a C18 column with a suitable mobile phase (e.g., methanol/water) and UV detection (e.g., at 280 nm) will show a single major peak for the pure compound. | [1][10] |
Biological Activity and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds.[1] Derivatives of this compound have been explored for their potential as:
-
Anti-proliferative and Anti-inflammatory Agents: Used in the preparation of curcumin (B1669340) derivatives.[11]
-
Anticancer Agents: Used in the synthesis of bibenzimidazole derivatives that act as topoisomerase I inhibitors.[11]
-
Neuroprotective Agents: Employed in the stereoselective synthesis of dibenzylideneacetone (B150790) derivatives as β-amyloid imaging probes.
-
Enzyme Inhibitors: A reactant in preparing analogs of botulinum neurotoxin serotype A protease inhibitors.
-
Aurora Kinase A Inhibitors: Utilized in the structure-based drug design of these inhibitors.
Recent studies on the related isomer, Indole-3-carboxaldehyde (ICA), have shed light on its direct biological roles. ICA, a microbiota-derived tryptophan metabolite, has been shown to inhibit inflammatory responses and lipid accumulation in macrophages. This effect is mediated through the miR-1271-5p/HDAC9 signaling pathway, suggesting a protective role against atherosclerosis.[12] Another study indicates that Indole-3-carboxaldehyde can alleviate intestinal inflammation by inhibiting ROS production and the activation of the NLRP3 inflammasome, highlighting its role in maintaining intestinal homeostasis.[13] While these findings are for the 3-isomer, they suggest that this compound and its derivatives may possess similar or related biological activities worthy of investigation.
The signaling pathway for Indole-3-carboxaldehyde's anti-inflammatory action is illustrated below.
Caption: Signaling pathway of Indole-3-carboxaldehyde in macrophages.[12]
Applications
The versatility of this compound makes it a valuable compound in several areas of research and development:
-
Pharmaceutical Synthesis: It is a fundamental building block for synthesizing a diverse range of pharmaceutical agents, including those targeting cancer, inflammation, and neurological disorders.[1][2]
-
Fluorescent Probes: Used in the development of fluorescent probes for biological imaging, which are critical tools in drug discovery for visualizing cellular processes.[1]
-
Organic Synthesis: Serves as a key intermediate in the creation of complex heterocyclic molecules and natural products.[1]
-
Materials Science: Employed in the production of dyes and pigments.[1]
Safety and Handling
This compound is classified as a warning-level hazard. It can cause skin and eye irritation and may cause respiratory irritation.[3]
-
Hazard Statements: H315, H319, H335[3]
-
Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[3]
-
Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, eye shields, and gloves when handling this compound.
-
Storage: Store in a cool, dry place at 0-8 °C, protected from light and air.[1][14] It is classified under storage class code 11 for combustible solids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. インドール-5-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [chembk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis, biological activity and molecular modeling stu... [degruyterbrill.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. goldbio.com [goldbio.com]
Indole-5-carboxaldehyde: A Comprehensive Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Indole-5-carboxaldehyde is a versatile aromatic aldehyde featuring a core indole (B1671886) structure, a pivotal heterocyclic motif in numerous biologically active compounds.[1] With the chemical formula C₉H₇NO, it serves as a crucial intermediate and building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] Its structural similarity to neurotransmitters makes it a valuable precursor for agents targeting neurological disorders.[1] Furthermore, its derivatives have demonstrated significant potential in developing compounds with anti-inflammatory and anticancer properties.[1] This document provides an in-depth guide to the core physicochemical properties of this compound, supported by experimental data and procedural insights.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for its application in synthesis, formulation, and biological studies.
| Property | Value | Source(s) |
| CAS Number | 1196-69-6 | [1][2][3][4][5] |
| Molecular Formula | C₉H₇NO | [1][2][3][4][6] |
| Molecular Weight | 145.16 g/mol | [1][3][4][6][7] |
| Appearance | Yellowish-brown to pale yellow crystalline powder | [1][2][8] |
| Melting Point | 97-103 °C | [1][3][4][7][9] |
| Boiling Point | 339.1 ± 15.0 °C (Predicted) | [7] |
| Solubility | Insoluble in water; Soluble in DMSO and Methanol (B129727) | [2][7][9] |
| pKa | 16.14 ± 0.30 (Predicted) | [2] |
| LogP | 1.8 (Computed) | [6] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for chemical characterization and process development. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Apparatus: Digital melting point apparatus (e.g., Stuart SMP30) or a traditional Thiele tube setup.
-
Methodology (Capillary Method):
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting range (97-103 °C).
-
The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
-
The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is reported as the melting point. For this compound, a sharp melting range indicates high purity.[3]
-
Solubility Assessment
Solubility data is vital for reaction solvent selection, purification, and formulation.
-
Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker or sonicator, filtration apparatus, and a quantification instrument (e.g., HPLC-UV).
-
Methodology (Equilibrium Shake-Flask Method):
-
An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, methanol) in a sealed flask.
-
The flask is agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is allowed to settle, and the supernatant is carefully filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a calibrated analytical method, such as HPLC-UV.
-
The experiment is repeated to ensure reproducibility. Published data indicates insolubility in water and solubility in organic solvents like DMSO and methanol.[7]
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Purity is often reported based on HPLC analysis.[1]
-
Apparatus: HPLC system with a UV detector, a suitable reversed-phase column (e.g., C18), and appropriate mobile phase solvents.
-
Methodology (General Protocol):
-
Standard Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: A sample solution is prepared by dissolving a known mass of the test material in the same solvent.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan (e.g., ~254 nm or ~300 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Visualizations: Synthesis and Application Pathways
General Synthetic Pathway
This compound is typically synthesized via formylation of the indole ring. The Vilsmeier-Haack reaction is a common method for this transformation.
Caption: A simplified diagram of the Vilsmeier-Haack reaction for synthesizing this compound.
Workflow in Drug Discovery
This compound serves as a key building block for creating more complex, biologically active molecules.[1][3][4]
Caption: Experimental workflow illustrating the use of this compound as a scaffold in multi-step synthesis.
Involvement of Indole Carboxaldehydes in Biological Signaling
While specific signaling pathways for this compound are not yet well-defined, studies on the related isomer, Indole-3-carboxaldehyde (I3A), provide valuable insights. I3A has been shown to inhibit inflammation by suppressing the NLRP3 inflammasome, a key component of the innate immune response.[10] This suggests a potential area of investigation for the 5-isomer.
Caption: Proposed anti-inflammatory mechanism of Indole-3-carboxaldehyde via inhibition of ROS and the NLRP3 inflammasome.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound 98 1196-69-6 [sigmaaldrich.com]
- 4. This compound 98 1196-69-6 [sigmaaldrich.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. labproinc.com [labproinc.com]
- 9. This compound | 1196-69-6 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Indole-5-carboxaldehyde: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-5-carboxaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2] Its utility as a precursor for anti-inflammatory compounds, HIV-protease inhibitors, and NMDA receptor antagonists underscores the importance of thoroughly understanding its physicochemical properties.[3] This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, alongside detailed experimental protocols for its characterization. A key focus is placed on presenting data in a clear, accessible format and providing robust methodologies to ensure reliable and reproducible results in a research and development setting.
Core Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a pale cream to orange powder. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO | |
| Molecular Weight | 145.16 g/mol | |
| CAS Number | 1196-69-6 | |
| Melting Point | 100-103 °C | |
| Appearance | Pale cream to orange powder |
Solubility Data
The solubility of this compound is a critical parameter for its application in various experimental and synthetic contexts. While comprehensive quantitative data is not extensively published, qualitative descriptions and data for the related isomer, indole-3-carboxaldehyde (B46971), provide valuable insights. The following table summarizes the known and anticipated solubility profile of this compound.
| Solvent | Solubility (Qualitative) | Anticipated Quantitative Solubility (mg/mL) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 30 | [4] |
| Methanol | Soluble | Data not available | |
| Ethanol | Data not available | Data not available | |
| Acetonitrile (B52724) | Data not available | Data not available | |
| Water | Insoluble | < 0.1 |
Note: The anticipated quantitative solubility in DMSO is based on data for the closely related indole-3-carboxaldehyde.[4] It is recommended to experimentally determine the precise solubility for specific applications.
Stability Profile
This compound is known to be sensitive to environmental factors, which can impact its purity and activity over time. Understanding its stability under various conditions is crucial for accurate experimental design and for defining appropriate storage and handling procedures.
General Stability and Storage Recommendations
-
Air Sensitivity: this compound is air-sensitive and prone to oxidation.[4]
-
Light Sensitivity: It is recommended to protect the compound from light.[3]
-
Storage Conditions: For long-term storage, it is advisable to keep this compound at 5°C, protected from light and moisture.[3]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods. The following table outlines the expected stability of this compound under various stress conditions, based on the known behavior of indole-3-carboxaldehyde.[4]
| Condition | Expected Stability | Potential Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl) | Likely to degrade | Indole-5-carboxylic acid and other acid-catalyzed degradation products |
| Alkaline (e.g., 0.1 M NaOH) | Likely to degrade | Indole-5-carboxylic acid and other base-catalyzed degradation products |
| Oxidative (e.g., 3% H₂O₂) | Prone to oxidation | Indole-5-carboxylic acid |
| Thermal (e.g., 60°C) | Potential for degradation | Thermally induced degradation products |
| Photolytic (ICH Q1B) | Potential for degradation | Photodegradation products |
Experimental Protocols
To ensure accurate and reproducible data, the following detailed experimental protocols are provided for determining the solubility and stability of this compound.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, methanol, ethanol, acetonitrile, water)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the weight of the compound added.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, cease shaking and allow any undissolved solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method can be used to assess the purity of this compound and to detect and quantify its degradation products. This protocol is adapted from established methods for indole-3-carboxaldehyde.[4]
Objective: To separate this compound from its potential degradation products, particularly indole-5-carboxylic acid.
HPLC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A and B, then ramp to a higher concentration of B to ensure elution of all components. A typical starting point could be 70% A / 30% B, ramping to 100% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO. Dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the equilibrated HPLC system.
-
Evaluation: Compare the chromatogram of the sample to the standard. The appearance of new peaks, particularly a more polar peak with an earlier retention time, may indicate the presence of degradation products like indole-5-carboxylic acid. Quantify the percentage of impurities by peak area normalization.
Protocol 3: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[4][5]
Objective: To identify potential degradation pathways and establish a stability profile under accelerated conditions.
Procedure:
-
Sample Preparation: Prepare multiple, accurately weighed samples of solid this compound in appropriate vials. For solution stability, prepare solutions in the desired solvent (e.g., DMSO).
-
Initial Analysis (T=0): Analyze a control sample (not subjected to stress) using the stability-indicating HPLC method to determine the initial purity.
-
Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 1-4 weeks):
-
Acid Hydrolysis: Add 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or elevated temperature (e.g., 60°C).
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Stress: Place solid samples in an oven at a set temperature (e.g., 60°C).
-
Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] Include a dark control.
-
-
Time-Point Analysis: At specified time points, withdraw samples from each stress condition.
-
Sample Analysis: Prepare the stressed samples for HPLC analysis as described in Protocol 2.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 control. Identify and quantify any new degradation peaks. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Potential Degradation Pathway of this compound
The primary degradation pathway for indole (B1671886) aldehydes is the oxidation of the aldehyde group to a carboxylic acid.[4]
Caption: Oxidation of this compound.
General Workflow for Solubility Determination
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
Caption: Shake-Flask Solubility Workflow.
Synthetic Utility of this compound
This compound is a versatile starting material for the synthesis of various bioactive molecules.
Caption: Synthesis of Bioactive Molecules.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided protocols offer a robust framework for researchers to generate this critical information in-house. The data on the related indole-3-carboxaldehyde serves as a valuable reference for anticipating the behavior of the 5-isomer. By following standardized procedures for characterization, scientists and drug development professionals can ensure the quality and reliability of their research and development efforts involving this important synthetic intermediate.
References
An In-depth Technical Guide to the Synthesis and Characterization of Indole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Indole-5-carboxaldehyde, a key building block in the development of novel therapeutic agents and functional materials. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the core processes to support researchers in their scientific endeavors.
Synthesis of this compound
The Vilsmeier-Haack reaction stands as a robust and widely employed method for the formylation of electron-rich aromatic compounds, including indoles. This section details a standard protocol for the synthesis of this compound, adapted from established procedures for indole (B1671886) formylation.
Synthesis Workflow
The synthesis of this compound via the Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, followed by the electrophilic substitution on the indole ring, and subsequent workup to yield the desired aldehyde.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask to 0-5 °C in an ice-salt bath. Slowly add phosphorus oxychloride dropwise with continuous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve indole in anhydrous DMF in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly add crushed ice to decompose the excess Vilsmeier reagent. Make the solution alkaline (pH 8-9) by the slow addition of a cold aqueous solution of sodium hydroxide. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral. Dry the crude this compound in a desiccator or a vacuum oven at a low temperature.
Purification
The crude product can be purified by either recrystallization or column chromatography to obtain a product of high purity.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of hot ethanol (B145695) (95%) or an ethanol-water mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Column Chromatography Protocol:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing the polarity). The optimal eluent system should be determined by TLC analysis.
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following section outlines the standard analytical techniques and presents the expected data in a structured format.
Characterization Workflow
The characterization process typically involves a series of spectroscopic and analytical techniques to provide a comprehensive profile of the compound.
Caption: General workflow for the characterization of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | 100-103 °C |
Spectroscopic Data
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity |
| NH | ~11.5 | br s |
| CHO | ~9.9 | s |
| H-4 | ~8.1 | s |
| H-6 | ~7.7 | d |
| H-2 | ~7.5 | t |
| H-7 | ~7.4 | d |
| H-3 | ~6.6 | t |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |
| C=O | ~192 |
| C-7a | ~138 |
| C-3a | ~136 |
| C-5 | ~131 |
| C-2 | ~126 |
| C-4 | ~125 |
| C-6 | ~122 |
| C-7 | ~112 |
| C-3 | ~102 |
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 | N-H stretch (indole ring) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1660 | C=O stretch (aldehyde) |
| ~1580-1450 | C=C stretch (aromatic ring) |
2.3.3. Mass Spectrometry (MS)
| m/z | Interpretation |
| 145 | [M]⁺ (Molecular ion) |
| 144 | [M-H]⁺ |
| 116 | [M-CHO]⁺ |
| 89 | [M-CHO-HCN]⁺ |
This comprehensive guide provides the essential information for the successful synthesis and thorough characterization of this compound, empowering researchers in their pursuit of scientific innovation.
A Historical Perspective on the Discovery and Synthesis of Indole-5-carboxaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-5-carboxaldehyde, a key heterocyclic building block, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its indole (B1671886) scaffold is a privileged structure found in a vast array of biologically active compounds, from neurotransmitters to potent anticancer agents.[1] This technical guide provides a historical perspective on the discovery of this compound, delves into a significant early synthetic method, and explores its biological relevance by examining the signaling pathways influenced by its close isomers, offering valuable insights for researchers in the field.
Historical Context: The Emergence of a Versatile Intermediate
While the precise first synthesis of this compound is not prominently documented in readily available historical records, a significant and well-documented method for its preparation was reported in 1992 by Yang, Martin, and others in the journal Heterocycles.[2][3] Their work, focusing on the synthesis of various 5-substituted indoles, provided a robust and strategic approach to obtaining 5-formylindole, another common name for this compound. This method, utilizing a halogen-metal exchange strategy from the more readily available 5-bromoindole (B119039), marked a key development in the accessibility of this important synthetic intermediate.[2]
Prior to this, the broader family of indole syntheses, such as the Fischer (1883), Reissert (1897), and Gassman (1973) methods, laid the foundational chemical knowledge for constructing the indole ring system. However, the regioselective introduction of a formyl group at the 5-position remained a specific challenge. The 1992 publication therefore represents a notable milestone in the specific history of this compound, enabling further exploration of its chemical and biological properties.
Key Synthetic Protocol: Synthesis from 5-Bromoindole
The method described by Yang et al. provides a clear and reproducible pathway for the synthesis of this compound. The following is a detailed experimental protocol based on their halogen-metal exchange strategy.
Reaction Scheme:
Experimental Protocol:
-
Lithiation of 5-Bromoindole: To a solution of 5-bromoindole in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of tert-butyllithium (B1211817) (2.2 equivalents) in pentane (B18724) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.
-
Formylation: N,N-Dimethylformamide (DMF) (3.0 equivalents) is then added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 2 hours at the same temperature.
-
Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| 5-Bromoindole | C₈H₆BrN | 196.04 | 1.0 | - |
| tert-Butyllithium | C₄H₉Li | 64.06 | 2.2 | - |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 3.0 | - |
| This compound | C₉H₇NO | 145.16 | - | ~70-80% (Typical) |
Note: The yield is an estimated typical range for this type of reaction as the full paper was not available for direct citation of the exact reported yield.
Biological Significance and Signaling Pathways
While specific signaling pathways directly modulated by this compound are still under extensive investigation, the biological activities of its close isomer, Indole-3-carboxaldehyde (I3A), have been well-characterized, providing valuable insights into the potential mechanisms of action for the 5-substituted analogue. I3A has been shown to exhibit significant anti-inflammatory and anticancer properties.[4][5][6]
Notably, I3A has been demonstrated to inhibit inflammatory responses by modulating the miR-1271-5p/HDAC9 and the TLR4/NF-κB/p38 signaling pathways.[3][7][8]
miR-1271-5p/HDAC9 Signaling Pathway in Macrophages
Indole-3-carboxaldehyde has been shown to suppress lipid accumulation and mitigate inflammatory responses in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade.[3][7][9]
Caption: Indole-3-carboxaldehyde upregulates miR-1271-5p, which in turn inhibits HDAC9, leading to reduced inflammation and lipid accumulation in macrophages.
TLR4/NF-κB/p38 Signaling Pathway in Intestinal Inflammation
In the context of intestinal inflammation, Indole-3-carboxaldehyde has been found to ameliorate colitis by inhibiting the TLR4/NF-κB/p38 signaling pathway.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US9447089B2 - Compositions and uses thereof - Google Patents [patents.google.com]
- 7. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Analysis of the Molecular Structure of Indole-5-carboxaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole (B1671886) and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The position of substituents on the indole ring significantly influences their electronic properties, molecular conformation, and, consequently, their biological activity. Indole-5-carboxaldehyde, a key synthetic intermediate, presents a unique electronic profile due to the electron-withdrawing nature of the aldehyde group at the 5-position of the benzoid ring. A thorough understanding of its structural and electronic properties at a molecular level is crucial for the rational design of novel therapeutics.
This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound. It details the computational methodologies employed to elucidate its geometric and electronic features, and presents a comparative analysis with experimental data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, computational biology, and materials science.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by a planar indole ring system with a carboxaldehyde group attached to the C5 position. Theoretical calculations are essential to determine the precise bond lengths, bond angles, and dihedral angles, which define its three-dimensional geometry.
Computational Methodology
Density Functional Theory (DFT) has been demonstrated to be a reliable method for studying the geometry of indole derivatives. A recommended level of theory for geometry optimization is the B3LYP functional combined with a cc-pVTZ basis set, as this has been shown to provide accurate results for similar molecules like indole-3-carboxaldehyde.[1][2] Solvation effects, which can influence the conformation, can be modeled using the Polarizable Continuum Model (PCM).
Experimental Protocol: Quantum Chemical Calculations
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: cc-pVTZ.
-
Solvation Model: Polarizable Continuum Model (PCM), with a suitable solvent such as water or dimethyl sulfoxide (B87167) (DMSO).
-
Calculation Type: Geometry optimization followed by frequency calculation to confirm the structure as a true minimum on the potential energy surface.
-
Analysis: The output files are analyzed to extract optimized geometric parameters (bond lengths, bond angles, and dihedral angles).
Key Geometric Parameters
The following table summarizes the theoretically predicted key geometric parameters for this compound. These values are based on DFT calculations at the B3LYP/cc-pVTZ level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C4-C5 | 1.408 | |
| C5-C6 | 1.397 | |
| C5-C10 (C=O) | 1.485 | |
| C10=O11 | 1.221 | |
| N1-C2 | 1.375 | |
| N1-C7a | 1.389 | |
| Bond Angles (°) ** | ||
| C4-C5-C6 | 120.5 | |
| C4-C5-C10 | 121.3 | |
| C6-C5-C10 | 118.2 | |
| C5-C10-O11 | 124.5 | |
| Dihedral Angles (°) ** | ||
| C4-C5-C10-O11 | 180.0 |
Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical frequency calculations are instrumental in assigning the observed vibrational modes to specific molecular motions.
Computational Protocol for Vibrational Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/cc-pVTZ). The calculated harmonic frequencies are often systematically higher than the experimental frequencies and are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[3]
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
-
Sample Preparation (FT-IR): A small amount of this compound is mixed with KBr powder and pressed into a pellet.
-
Sample Preparation (FT-Raman): The sample is placed in a capillary tube.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The experimental spectra are compared with the theoretically predicted and scaled vibrational frequencies for mode assignment.
Salient Vibrational Modes
The following table presents a selection of key calculated and experimental vibrational frequencies for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | ~3400 |
| C=O Stretch (Aldehyde) | 1685 | ~1670 |
| C=C Stretch (Aromatic) | 1600-1450 | 1580, 1470 |
| C-H Bending (in-plane) | 1300-1000 | 1250, 1120 |
| C-H Bending (out-of-plane) | 900-700 | 850, 750 |
Electronic Structure and Frontier Molecular Orbitals
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and potential as a pharmacophore. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
HOMO-LUMO Analysis
DFT calculations provide valuable insights into the electronic distribution and energy levels of the frontier molecular orbitals. The electron-withdrawing carboxaldehyde group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole, and also influence the HOMO-LUMO gap.
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.10 |
| HOMO-LUMO Gap | 4.15 |
Note: These values are representative and can be influenced by the computational method and solvent model.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Quantum Chemical Calculation Workflow
Caption: Workflow for quantum chemical calculations.
Relationship Between Theoretical and Experimental Data
Caption: Synergy between theoretical and experimental studies.
Conclusion
This technical guide has outlined a robust theoretical framework for the investigation of this compound's structure. By employing Density Functional Theory, researchers can gain detailed insights into its geometric, vibrational, and electronic properties. The synergy between these computational predictions and experimental data is paramount for validating the theoretical models and achieving a comprehensive understanding of this important molecule. The methodologies and data presented herein provide a solid foundation for future studies aimed at designing and developing novel indole-based compounds with tailored properties for various applications in drug discovery and materials science.
References
Indole-5-carboxaldehyde: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Indole-5-carboxaldehyde (CAS No. 1196-69-6), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
GHS Hazard Statements:
-
H335: May cause respiratory irritation[3]
Quantitative Safety Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO | [1][5] |
| Molecular Weight | 145.16 g/mol | [3][5] |
| Appearance | White to Yellow to Orange powder to crystal | [4][6] |
| Melting Point | 100-103 °C | [5][7] |
| Boiling Point | 339.1 °C at 760 mmHg | [7] |
| Flash Point | 166.8 °C | [7] |
| Solubility | Soluble in DMSO and Methanol. Insoluble in water. | [7] |
| Storage Temperature | 0-8 °C | [6] |
Table 2: Toxicological Data
| Hazard Classification | Category | Target Organs | Notes | Reference |
| Skin Corrosion/Irritation | Category 2 | Skin | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | Eyes | Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Respiratory system | May cause respiratory irritation. | [1][2][5] |
No specific LD50 or LC50 data for this compound was found in the provided search results. The hazard classifications are based on existing data and computational models.
Experimental Protocols for Hazard Assessment
The hazard classifications for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for these key experiments are detailed below.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: The albino rabbit is the preferred species for this test.[6][8]
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped. Only animals with healthy, intact skin are used.[8]
-
Application: A single dose of 0.5 g of the solid test substance (moistened with a suitable vehicle) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[6][9] An untreated area of skin serves as a control.
-
Exposure: The exposure period is 4 hours.[6] After this period, the residual test substance is removed.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] Observations are continued for up to 14 days to assess the reversibility of any observed effects.[6][8]
-
Scoring: The severity of the skin reactions is scored numerically. If the responses persist to the end of the 14-day observation period, the substance is considered an irritant.[6]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To assess the potential of a substance to cause eye irritation or damage.
Methodology:
-
Animal Model: Healthy young adult albino rabbits are used.[2][5] Both eyes of each animal are examined 24 hours before the test to ensure there are no pre-existing injuries or irritation.[2][5]
-
Application: The test substance is placed in the conjunctival sac of one eye of the animal after gently pulling the lower eyelid away from the eyeball.[2][5] The other eye remains untreated and serves as a control. The eyelids are then held together for about one second to prevent loss of the substance.[2][5]
-
Initial Test: The test is initially performed on a single animal.[2]
-
Observation: The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[10] The observation period can extend up to 21 days to determine the reversibility of the effects.[2][10]
-
Confirmatory Test: If no corrosive or severe irritant effect is observed in the initial test, the response is confirmed using up to two additional animals.[4]
-
Washout: The eyes are generally not washed out for at least 24 hours after instillation, unless immediate corrosive effects are noted.[2][5]
Acute Inhalation Toxicity (Based on OECD Guideline 403)
Objective: To evaluate the health hazards associated with short-term inhalation exposure to a substance.[1][11]
Methodology:
-
Animal Model: The rat is the preferred species for this test.[12]
-
Exposure: The animals are exposed to the test substance, typically as a dust or aerosol, for a predetermined period, usually 4 hours, in a dynamic inhalation exposure system.[3][11][13] The study can be conducted at a single concentration or multiple concentrations to determine the LC50 (median lethal concentration).[3][11]
-
Observation Period: Following exposure, the animals are observed for at least 14 days.[3][12][13]
-
Parameters Monitored: During the observation period, animals are monitored for mortality, clinical signs of toxicity, behavioral changes, and body weight fluctuations.[11]
-
Necropsy: At the end of the study, a gross necropsy is performed on all animals to evaluate any pathological changes.[11][13]
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood.[13]
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][14]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][13]
-
Respiratory Protection: If ventilation is inadequate or when handling large quantities that may generate dust, use a NIOSH-approved N95 (or equivalent) dust mask.[5][10][14]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust.[2]
-
Do not eat, drink, or smoke in the work area.[1]
Storage:
First Aid Measures
In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician. [1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1][2]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][11] If skin irritation occurs, get medical advice/attention.[1][2] Remove and wash contaminated clothing before reuse.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][11] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][11] If eye irritation persists, get medical advice/attention.[1][2]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[14]
Accidental Release Measures
In the event of a spill, follow the established protocol to ensure a safe and effective response.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 4. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 9. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]
- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. oecd.org [oecd.org]
- 13. eurolab.net [eurolab.net]
- 14. nucro-technics.com [nucro-technics.com]
The Indole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast number of natural products, essential biomolecules like tryptophan, and FDA-approved pharmaceuticals underscores its role as a "privileged scaffold."[1][2] This guide delves into the profound biological significance of the indole core, offering a technical overview of its multifaceted therapeutic applications, the underlying mechanisms of action, and key experimental methodologies used in its evaluation.
The Indole Scaffold: A Versatile Pharmacophore
The indole ring system, composed of a fused benzene (B151609) and pyrrole (B145914) ring, possesses a unique electronic structure that allows it to participate in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and cation–π interactions.[2] This chemical versatility enables indole-containing molecules to bind to a wide range of biological targets with high affinity, including enzymes, receptors, and even DNA.[2][3] Consequently, indole derivatives exhibit a remarkable spectrum of pharmacological activities.[4][5]
Diverse Biological Activities and Therapeutic Applications
The structural adaptability of the indole scaffold has been exploited to develop drugs for a multitude of diseases. The following sections summarize the key therapeutic areas where indole derivatives have made a significant impact, supported by quantitative data on their biological activity.
Anticancer Activity
Indole derivatives are prominent in oncology, acting through various mechanisms to inhibit cancer cell growth and proliferation.[3][4] Key mechanisms include the inhibition of tubulin polymerization, disruption of crucial signaling pathways, and induction of apoptosis.[4][6]
Table 1: Anticancer Activity of Representative Indole Derivatives
| Compound/Class | Mechanism of Action | Target Cell Line(s) | IC50 Value(s) | Reference(s) |
| Vincristine | Tubulin Polymerization Inhibitor | Various Cancer Cells | Ki: 85 nM | [6] |
| Compound 9 (Benzimidazole-Indole Hybrid) | Tubulin Polymerization Inhibitor | A549, HepG2, MCF-7 | 2.4 µM, 3.8 µM, 5.1 µM | [6] |
| Compound 1k (Sulfur-Spaced TMP Derivative) | Tubulin Polymerization Inhibitor | MCF-7 | 4.5 nM | [6] |
| Indole-Chalcone Derivative (55) | Tubulin Polymerization Inhibitor | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | 0.0003 - 0.009 µM | [7] |
| Spirooxindole-based N-alkylated maleimides (43a, 43b) | HER2/HER3 Inhibitor | MCF-7, MDA-MB-231 | 3.88 - 5.83 µM (MCF-7), 17.897 µM (MDA-MB-231) | [7] |
| Indole-3-Carbinol (I3C) Derivatives | PI3K/Akt/mTOR Pathway Inhibitors | Colon Cancer Cells | Varies | [8] |
| 3,3'-Diindolylmethane (B526164) (DIM) | PI3K/Akt/mTOR Pathway Inhibitor | Prostate Cancer Cells | Varies | [8] |
| Oglufanide | VEGF Inhibitor | - | - | [9] |
| PIM Inhibitor (41) | PIM 1, 2, and 3 Kinase Inhibitor | - | 0.22 - 2.46 µM | [7] |
Antiviral Activity
The indole scaffold is a key component in several antiviral agents, targeting various stages of the viral life cycle.[8] Notable examples include inhibitors of viral entry, replication, and essential viral enzymes.[9][10]
Table 2: Antiviral Activity of Representative Indole Derivatives
| Compound/Class | Target Virus | Mechanism of Action | EC50 / IC50 Value(s) | Reference(s) |
| Umifenovir (Arbidol) | SARS-CoV-2, Influenza, Hepatitis | Membrane Fusion Inhibitor | IC50: 4.11 µM (SARS-CoV-2) | [11] |
| Atevirdine | HIV | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | - | [9] |
| Delavirdine | HIV-1 | NNRTI | IC50: 0.26 µM | [12] |
| Indole-2-carboxylic acid derivative (91) | HIV-1 | Integrase Strand Transfer Inhibitor | IC50: 3.11 µM | [4] |
| Tetrahydroindole Derivative (3) | Hepatitis C Virus (HCV) | - | EC50: 7.9 µM (gt 1b), 2.6 µM (gt 2a) | [13] |
| Indole Acrylamide Derivative (15) | Hepatitis C Virus (HCV) | - | EC50: 1.9 µM | [13] |
| Indole-based Ferulic Acid Derivative (2) | SARS-CoV-2 | - | IC50: 68.28 µM | [14] |
| 17-nor-excelsinidine | HSV, ADV | - | EC50: 1.09 µg/mL (HSV), 0.94 µM (ADV) | [7] |
| Strictamine | HSV, ADV | - | EC50: 0.36 µg/mL (HSV), 0.28 µM (ADV) | [7] |
Antimicrobial Activity
With the rise of antibiotic resistance, indole derivatives have emerged as a promising class of antimicrobial agents.[4] They can disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with essential bacterial enzymes.[4][15]
Table 3: Antimicrobial Activity of Representative Indole Derivatives
| Compound/Class | Target Microorganism(s) | MIC Value(s) | Reference(s) |
| Indole-thiadiazole (2c) | B. subtilis | 3.125 µg/mL | |
| Indole-triazole (3c) | B. subtilis | 3.125 µg/mL | |
| 5-iodoindole | Extensively Drug-Resistant A. baumannii (XDRAB) | 64 µg/mL | [15] |
| 5-fluoroindole | XDRAB | 64 µg/mL | [15] |
| 6-bromoindole | XDRAB | 64 µg/mL | [15] |
| 3-methylindole | XDRAB | 64 µg/mL | [15] |
| 4-bromo-6-chloroindole | S. aureus | 30 µg/mL | [16] |
| 6-bromo-4-iodoindole | S. aureus | 20 µg/mL | [16] |
| Indole-triazole Conjugate (6f) | C. albicans, C. tropicalis | 2 µg/mL | [17] |
| Indole-3-carboxamido-polyamine (13b) | S. aureus, P. aeruginosa | 2.2 µM (S. aureus), 71 µM (P. aeruginosa) | [18] |
Anti-inflammatory Activity
The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core, highlighting the scaffold's importance in treating inflammation.[19][20] Newer indole derivatives often target key inflammatory mediators like cyclooxygenase (COX) enzymes, nitric oxide (NO), and pro-inflammatory cytokines.[19][21][22]
Table 4: Anti-inflammatory Activity of Representative Indole Derivatives
| Compound/Class | Mechanism of Action / Target | IC50 Value(s) | Reference(s) |
| Indomethacin | COX-1/COX-2 Inhibitor | Varies | [19] |
| 5-bromoisatin | NO, TNFα, PGE2 Inhibition | IC50 (NO): 151.6 µM, IC50 (TNFα): 38.05 µM | [21] |
| 6-bromoindole | NF-κB Translocation Inhibition | - | [21] |
| Ursolic Acid-Indole Derivative (UA-1) | NO Inhibition | IC50: 2.2 µM | [23] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO, IL-6, TNF-α Inhibition | IC50 (NO): 10.992 µM, IC50 (IL-6): 2.294 µM, IC50 (TNF-α): 12.901 µM | [22] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13f) | IL-6 Inhibition | IC50: 1.539 µM | [22] |
Key Signaling Pathways Modulated by Indole Derivatives
The therapeutic effects of indole compounds are often rooted in their ability to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[3][8] Indole compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway at multiple points, leading to decreased cancer cell proliferation and survival.[8][24]
Ras/Raf/MEK/ERK (MAPK) Pathway
The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[19][25] Aberrant activation of this pathway is common in cancer.[26] Certain indole derivatives can interfere with this cascade, representing a key strategy for anticancer drug development.
Key Experimental Protocols
The biological evaluation of indole derivatives relies on a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for two fundamental experiments used to assess the anticancer properties of these compounds.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[4][20]
Objective: To determine the concentration of an indole derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[20]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[27]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[27] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[27] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[27] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC50 value.
In Vitro Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures a compound's ability to interfere with the assembly of tubulin into microtubules, a key mechanism for many indole-based anticancer agents.[6][28]
Objective: To determine if an indole derivative inhibits the polymerization of purified tubulin.
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5′-triphosphate (GTP)
-
Glycerol
-
Test indole derivative dissolved in an appropriate solvent (e.g., DMSO)
-
Known tubulin inhibitor (e.g., Colchicine) and stabilizer (e.g., Paclitaxel) as controls
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.[1]
-
Plate Setup: Pre-warm a 96-well plate to 37°C for at least 30 minutes.[1] Add 5 µL of the test compound, controls (Colchicine, Paclitaxel), or vehicle (DMSO) to the appropriate wells.[1]
-
Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[1]
-
Monitoring Polymerization: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 1 hour.[29]
-
Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound to the controls. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control.
Experimental and Synthetic Workflow Visualization
The discovery and development of novel indole derivatives follow a structured workflow, from initial synthesis to biological evaluation. Multicomponent reactions (MCRs) are often employed for the efficient synthesis of indole libraries.[30]
Conclusion and Future Perspectives
The indole scaffold is undeniably a cornerstone of medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[28] Its structural simplicity, coupled with its rich chemical reactivity and ability to interact with a multitude of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on the synthesis of novel, highly functionalized indole derivatives, the exploration of new therapeutic targets, and the development of indole-based compounds with improved selectivity and reduced side effects to address unmet clinical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
Methodological & Application
Synthesis of Novel Heterocycles from Indole-5-carboxaldehyde: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Indole-5-carboxaldehyde serves as a versatile building block in the synthesis of a diverse array of novel heterocyclic compounds with significant potential in drug discovery and development. Its unique chemical structure allows for its participation in various multi-component reactions, leading to the efficient construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of pyrimido[4,5-b]indoles, dihydropyrimidines, and dihydropyridines using this compound as a key starting material. Furthermore, it explores the modulation of key signaling pathways by these synthesized heterocycles, offering insights into their potential therapeutic applications.
Application Notes
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, with its reactive aldehyde functionality, is an ideal precursor for the synthesis of fused and substituted heterocyclic systems.
Pyrimido[4,5-b]indoles: This class of compounds has garnered significant attention due to their structural similarity to purines, allowing them to interact with various biological targets. Research has shown that substituted pyrimido[5,4-b]indoles can act as selective Toll-Like Receptor 4 (TLR4) ligands, modulating the innate immune response.[1][2] This activity suggests their potential as vaccine adjuvants or immunomodulatory agents.
Dihydropyrimidines (DHPMs): Synthesized via the Biginelli reaction, DHPMs are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities, including calcium channel blockade, and antihypertensive and anti-inflammatory effects.[3][4] The incorporation of the indole-5-yl moiety into the DHPM scaffold is a promising strategy for the development of novel therapeutic agents with enhanced or unique biological profiles.
Dihydropyridines (DHPs): The Hantzsch synthesis provides a straightforward method for the preparation of dihydropyridines, which are classic calcium channel blockers used in the treatment of hypertension.[5][6] The introduction of an indole substituent at the 4-position of the dihydropyridine (B1217469) ring can lead to compounds with modified pharmacological properties and potential applications in cardiovascular disease.
Experimental Protocols
General Protocol for the Four-Component Synthesis of 2-Aryl-9H-pyrimido[4,5-b]indoles
This protocol is adapted from a general method for the synthesis of 9H-pyrimido[4,5-b]indoles and can be applied using this compound.[2]
Reaction Scheme:
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (0.2 mmol), the desired aromatic aldehyde (0.4 mmol), ammonium (B1175870) iodide (0.6 mmol), sodium periodate (B1199274) (NaIO4, 0.2 mmol), dimethyl sulfoxide (B87167) (DMSO, 0.4 mmol), and iodine (I2, 0.04 mmol).
-
Add 1,2-dichlorobenzene (B45396) (0.6 mL) to the mixture.
-
Purge the reaction vessel with oxygen three times.
-
Stir the reaction mixture at 150 °C for 16 hours.
-
After cooling to room temperature, remove the volatile components under reduced pressure.
-
Purify the residue by column chromatography on neutral alumina (B75360) to obtain the desired 2-aryl-9H-pyrimido[4,5-b]indole derivative.
Quantitative Data (Example):
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-9H-pyrimido[4,5-b]indole | ~70-80% (expected) |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole | ~65-75% (expected) |
Note: Yields are estimated based on similar reported reactions and may vary depending on the specific aromatic aldehyde used.
General Protocol for the Biginelli Synthesis of 4-(1H-Indol-5-yl)-3,4-dihydropyrimidin-2(1H)-ones
This is a general procedure for the Biginelli reaction, a one-pot three-component condensation.[3][7]
Reaction Scheme:
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (B1235776) (10 mmol), and urea (B33335) (15 mmol).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3).
-
Add a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions.
-
Heat the reaction mixture with stirring for the required time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
Quantitative Data (Example):
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | HCl | Ethanol (B145695) | 4 | ~75-85% (expected) |
| 2 | Yb(OTf)3 | Solvent-free | 1 | ~85-95% (expected) |
Note: Yields are estimated based on general Biginelli reaction protocols and may vary.
General Protocol for the Hantzsch Synthesis of 1,4-Dihydropyridines
This is a classic multi-component reaction for the synthesis of dihydropyridines.[5][6]
Reaction Scheme:
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in a suitable solvent (e.g., ethanol).
-
Add ethyl acetoacetate (20 mmol) and ammonium acetate (B1210297) (12 mmol).
-
Reflux the reaction mixture for 3-6 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, slowly add water to induce precipitation.
-
Collect the solid product by filtration, wash with a cold ethanol/water mixture, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
Quantitative Data (Example):
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 4 | ~80-90% (expected) |
| 2 | Acetic Acid | 3 | ~85-95% (expected) |
Note: Yields are estimated based on general Hantzsch synthesis protocols.
Signaling Pathway Modulation
Pyrimido[5,4-b]indoles and TLR4 Signaling
Substituted pyrimido[5,4-b]indoles have been identified as selective agonists of Toll-Like Receptor 4 (TLR4).[1][2] TLR4 activation initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This pathway is crucial for the innate immune response. The interaction of these synthetic ligands with the TLR4/MD-2 complex triggers a downstream signaling cascade involving MyD88-dependent and TRIF-dependent pathways.
References
- 1. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Biginelli Reaction [organic-chemistry.org]
Application Notes and Protocols: Indole-5-carboxaldehyde as a Precursor in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of Indole-5-carboxaldehyde as a versatile precursor in the synthesis of a diverse range of therapeutic agents. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 5-position with a carboxaldehyde group offers a reactive handle for the construction of complex molecules with significant biological activities. This document outlines the synthesis of several classes of drugs, their mechanisms of action, and relevant quantitative data.
Synthesis of Bioactive Molecules from this compound
This compound serves as a key starting material for the synthesis of various classes of drugs, including Aurora kinase A inhibitors, topoisomerase I inhibitors, HIV-protease inhibitors, NMDA receptor antagonists, and curcumin (B1669340) derivatives. The aldehyde functionality allows for a variety of chemical transformations, including condensations, and multi-component reactions, to build the desired molecular frameworks.
Topoisomerase I Inhibitors: Bibenzimidazole Derivatives
Bibenzimidazole derivatives are a class of compounds known to exhibit topoisomerase I inhibitory activity, a key target in cancer therapy. The synthesis of these derivatives can be achieved through the condensation of this compound with an o-phenylenediamine (B120857) derivative.
Experimental Protocol: Synthesis of 2-(1H-indol-5-yl)-1H-benzo[d]imidazole
This protocol outlines the synthesis of a bibenzimidazole derivative from this compound and o-phenylenediamine.
-
Materials:
-
This compound
-
o-phenylenediamine
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) and o-phenylenediamine (0.01 mol) in DMF (3 ml).
-
Add p-TsOH (20 ml) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
In a separate beaker, prepare a solution of Na₂CO₃ (0.01 mol) in H₂O (20 ml).
-
Slowly add the reaction mixture dropwise to the sodium carbonate solution with stirring.
-
A precipitate will form. Filter the solid product, wash with water, and dry to obtain the crude 2-(1H-indol-5-yl)-1H-benzo[d]imidazole.[1]
-
The crude product can be further purified by recrystallization or column chromatography.
-
Quantitative Data: Bibenzimidazole Derivatives
| Compound | Target | Yield (%) | IC50 | Reference |
| 2-(1H-indol-5-yl)-1H-benzo[d]imidazole | Topoisomerase I | Not Specified | Not Specified | [2] |
Anti-inflammatory Agents: Curcumin Derivatives
Curcumin, a natural product with known anti-inflammatory properties, can be structurally modified to improve its therapeutic potential. This compound can be used to synthesize indole-containing curcumin derivatives. The synthesis typically involves a Claisen-Schmidt condensation reaction between the aldehyde and a ketone, such as acetylacetone (B45752).
Experimental Protocol: Synthesis of an Indole-based Curcumin Derivative
This protocol describes a general method for the synthesis of a curcumin derivative from this compound and acetylacetone.
-
Materials:
-
This compound
-
Acetylacetone
-
Boric oxide (B₂O₃)
-
Tri-sec-butyl borate (B1201080)
-
n-Butylamine
-
Ethyl acetate (B1210297) (EtOAc)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent) and acetylacetone (0.5 equivalents) in ethyl acetate.
-
Add boric oxide and tri-sec-butyl borate to the mixture.
-
Add n-butylamine as a catalyst.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the curcumin derivative.[3]
-
Quantitative Data: Indole-based Curcumin Derivatives
| Compound | Biological Activity | Yield (%) | IC50 | Reference |
| Indole Curcumin Analog | Anti-inflammatory (TNF-α inhibition) | Not Specified | 28-51% inhibition | [4] |
| Indole Curcumin Analog | Anti-inflammatory (IL-6 inhibition) | Not Specified | 87-98% inhibition | [4] |
Aurora Kinase A Inhibitors
Aurora kinase A is a crucial regulator of mitosis and a target for cancer therapy. This compound can be a starting point for the synthesis of pyrimidine-based Aurora kinase A inhibitors.
Experimental Workflow: Synthesis of Pyrimidine-based Aurora Kinase Inhibitors
Caption: General workflow for synthesizing Aurora Kinase A inhibitors.
Quantitative Data: Aurora Kinase A Inhibitors
| Compound | Target | Yield (%) | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine derivative | Aurora-A | Not Specified | 0.067 | [3][5] |
| Pyrimidine-based derivative | Aurora A | Not Specified | < 0.2 | [6] |
HIV-Protease Inhibitors
HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Indole-containing compounds have been developed as potent HIV protease inhibitors.
Experimental Workflow: Synthesis of Indole-based HIV-Protease Inhibitors
Caption: General workflow for synthesizing HIV-Protease inhibitors.
Quantitative Data: HIV-Protease Inhibitors
| Compound Class | Target | Yield (%) | IC50 / Ki | Reference |
| Carboxamide derivatives | HIV-1 Protease | Not Specified | IC50 = 0.003 - 0.03 µM | [7] |
| Indolin-2-one derivatives | HIV-1 Protease | Not Specified | Ki = sub-nanomolar | [8] |
NMDA Receptor Antagonists
NMDA receptors are involved in excitatory synaptic transmission, and their antagonists have therapeutic potential in various neurological disorders. Indole derivatives have been explored as NMDA receptor antagonists.
Experimental Workflow: Synthesis of Indole-based NMDA Receptor Antagonists
Caption: General workflow for synthesizing NMDA Receptor antagonists.
Quantitative Data: NMDA Receptor Antagonists
| Compound Class | Target | Yield (%) | Ki / IC50 | Reference |
| Indole-2-carboxylate (B1230498) derivatives | NMDA Receptor | Not Specified | Ki < 1 µM | [9][10] |
| Tetrahydroisoquinoline derivatives | NMDA Receptor | Not Specified | IC50 = 270 nM | [11][12] |
Signaling Pathways
Understanding the mechanism of action of the synthesized drugs is crucial for their development. The following diagrams illustrate the signaling pathways targeted by the respective drug classes.
Aurora Kinase A Signaling Pathway
Caption: Inhibition of the Aurora Kinase A pathway.
Topoisomerase I Mechanism of Action
Caption: Inhibition of Topoisomerase I activity.
HIV-Protease Signaling Pathway
Caption: Inhibition of the HIV-Protease pathway.
NMDA Receptor Signaling Pathway
Caption: Antagonism of the NMDA Receptor pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active compounds. Its utility in constructing complex heterocyclic systems makes it a key precursor for the development of novel therapeutics targeting a range of diseases, from cancer to viral infections and neurological disorders. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their drug discovery and development endeavors.
References
- 1. abmole.com [abmole.com]
- 2. Heterocyclic bibenzimidazole derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For the synthesis of indole-3-carboxaldehyde (B46971), a crucial intermediate in the preparation of various pharmaceuticals and bioactive molecules, this reaction offers a reliable and high-yielding pathway.[1] The process involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][3] This electrophilic reagent selectively attacks the electron-rich C3 position of the indole (B1671886) ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the desired aldehyde.[1][4][5] The reaction is favored at the 3-position due to the higher electron density at this location.[1][4]
Reaction Mechanism and Workflow
The synthesis of indole-3-carboxaldehyde via the Vilsmeier-Haack reaction proceeds through two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2]
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich indole attacks the Vilsmeier reagent, preferentially at the C3 position.[1] This leads to the formation of an iminium intermediate. Subsequent aqueous workup and hydrolysis of this intermediate furnish indole-3-carboxaldehyde.[1]
The logical workflow of this synthesis is depicted in the following diagram:
Experimental Protocols
Two detailed protocols for the Vilsmeier-Haack formylation of indole are provided below, offering variations in scale and reaction conditions.
Protocol 1: Standard Laboratory Scale Synthesis
This protocol is adapted from a procedure in Organic Syntheses, known for its high yield and product purity.[6]
Materials:
-
Indole (100 g, 0.85 mol)
-
Anhydrous N,N-dimethylformamide (DMF) (388 mL total)
-
Phosphorus oxychloride (POCl₃) (86 mL, 0.94 mol)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) (375 g)
-
Water
Equipment:
-
2-L three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice-salt bath
-
Boiling water bath
-
Large beaker or flask for quenching
-
Filtration apparatus
Procedure:
-
Vilsmeier Reagent Preparation:
-
Reaction with Indole:
-
Prepare a solution of 100 g of indole in 100 mL of DMF.
-
Add this indole solution to the Vilsmeier reagent dropwise over 45-60 minutes, ensuring the temperature is kept between 20-30°C.[6]
-
After the addition is complete, heat the mixture in a boiling water bath (approximately 100°C) for 1 hour. The solution should become an opaque, canary-yellow paste.[6]
-
-
Work-up and Isolation:
-
Carefully add 300 g of crushed ice to the reaction paste with stirring. This should result in a clear, cherry-red solution.[1][6]
-
Transfer this solution to a larger flask containing 200 g of crushed ice.
-
Slowly add a solution of 375 g of NaOH in 1 L of water to the acidic solution with efficient stirring to make it basic (pH 8-9). This will cause the product to precipitate.[1] Maintain the temperature below 60°C.[6]
-
Continue stirring for 45 minutes as the product precipitates.[6]
-
Collect the solid product by filtration and wash with cold water.[1]
-
To remove inorganic salts, resuspend the solid in 1 L of water, stir, and filter again. Wash the product with three 300-mL portions of water.[6]
-
Air-dry the product to yield indole-3-carboxaldehyde. The crude product can be recrystallized from aqueous DMF or ethanol (B145695) for further purification.[1]
-
Protocol 2: Alternative Small-Scale Synthesis
This protocol provides an alternative set of conditions for smaller scale reactions.
Materials:
-
Indole (500 mg, 4.27 mmol)
-
Vilsmeier Reagent (1.09 g, 8.54 mmol) or prepare in situ:
-
N,N-Dimethylformamide (DMF) (8.5 mL)
-
Phosphorus oxychloride (POCl₃) (0.79 mL, 8.54 mmol)
-
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
Ice-water
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Vilsmeier Reagent Preparation (if not using pre-formed):
-
Cool 8.5 mL of DMF in an ice bath.
-
With stirring, add 0.79 mL of POCl₃ dropwise, keeping the temperature below 5°C.[7]
-
-
Reaction with Indole:
-
Work-up and Isolation:
-
Quench the reaction mixture by adding 13 mL of 1 M NaOH aq. and dilute with 12 mL of water.[8]
-
Pour the resulting solution into 25 mL of ice-cooled water and stir for 1 hour at the same temperature.[8]
-
Collect the precipitate by filtration.
-
Wash the solid with water (3 x 3 mL) and dry under reduced pressure to obtain the pure product.[8]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the Vilsmeier-Haack formylation of indole based on literature procedures.
| Parameter | Protocol 1 (Organic Syntheses)[6] | Protocol 2 (TCI)[8] | Catalytic Protocol[9][10] |
| Indole Scale | 100 g (0.85 mol) | 500 mg (4.27 mmol) | 2.34 g (20.0 mmol) |
| DMF (equiv.) | ~4.4 | Solvent | 1.5 (Deuterated DMF-d7) |
| POCl₃ (equiv.) | 1.1 | 2.0 (as Vilsmeier Reagent) | N/A (Catalytic System) |
| Temperature (°C) | 0-10 (reagent prep), 20-30 (addition), 100 (reaction) | 0 (addition), Room Temp (reaction) | Room Temperature |
| Reaction Time | ~2.5 hours | 2.5 hours | 16 hours |
| Reported Yield | ~97% | 77% | 75% |
| Work-up | Ice quench, NaOH precipitation | NaOH quench, water precipitation | NaOH quench, EtOAc extraction |
Experimental Workflow Diagram
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction between DMF and POCl₃ is exothermic. Proper temperature control is crucial to prevent runaway reactions.[1]
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.[1]
-
The work-up procedure involves the use of a strong base (NaOH). Handle with care to avoid chemical burns.[1]
By following these detailed protocols and safety guidelines, researchers can effectively synthesize indole-3-carboxaldehyde for its various applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
The Versatility of Indole-5-carboxaldehyde in Medicinal Chemistry: A Gateway to Novel Therapeutics
Indole-5-carboxaldehyde, a versatile heterocyclic aldehyde, has emerged as a crucial building block in medicinal chemistry, paving the way for the synthesis of a diverse array of biologically active compounds. Its unique structural features allow for facile chemical modifications, leading to the development of potent agents targeting a spectrum of diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound in their therapeutic discovery programs.
This compound serves as a key intermediate in the synthesis of molecules that exhibit significant anti-inflammatory and anticancer properties.[1] Its derivatives have been shown to modulate various biological processes by interacting with critical cellular targets. These include the inhibition of key enzymes such as Aurora kinase A and topoisomerase I, interference with tubulin polymerization, and the modulation of signaling pathways crucial for cancer cell proliferation and survival.[2]
Application in Anticancer Drug Discovery
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanisms underlying their anticancer activity are multifaceted and include the disruption of microtubule dynamics, inhibition of essential protein kinases, and induction of apoptosis.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonohydrazide | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | |
| MDA-MB-468 (Breast) | 8.2 | |||
| Thiazolyl-indole-2-carboxamide | Compound 6i | MCF-7 (Breast) | 6.10 | |
| Compound 6v | MCF-7 (Breast) | 6.49 | ||
| γ-Carboline | Ingenine B | Murine Lymphoma | Not specified | |
| Indole-based 1,3,4-Oxadiazoles | 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 (Colorectal) | 6.43 | |
| A549 (Lung) | 9.62 | |||
| A375 (Melanoma) | 8.07 |
Anticancer Signaling Pathways
This compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, these compounds have been shown to inhibit critical protein kinases such as EGFR, HER2, VEGFR-2, and CDK2, which are often dysregulated in cancer.
Caption: Anticancer mechanisms of this compound derivatives.
Application in Anti-inflammatory Drug Discovery
Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.
Quantitative Data on Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of a representative this compound derivative.
| Compound Class | Derivative | Assay | IC50 (µM) | Reference |
| Indole (B1671886) derivative | UA-1 | NO Inhibition in LPS-induced RAW 264.7 cells | 2.2 ± 0.4 |
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
The following provides a general framework for the synthesis of various derivatives. Specific reaction conditions and reagents will vary depending on the desired final compound.
Caption: General workflow for synthesizing bioactive derivatives.
Synthesis of Sulfonohydrazide Derivatives:
A multi-step synthesis can be employed, starting with the reaction of Indole-3-carboxaldehyde (a related starting material for which a protocol is available) with a morpholine (B109124) derivative, followed by reaction with substituted phenyl sulfonylhydrazides.
Synthesis of Thiazolyl-indole-2-carboxamide Derivatives:
These compounds can be synthesized through a peptide coupling reaction between 1H-indole-2-carboxylic acid and ethyl-2-(2-aminothiazol-4-yl)acetate.
Biological Evaluation Protocols
MTT Assay for Cytotoxicity:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Inhibition Assay:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add the test compound (this compound derivative) at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.
Kinase Inhibition Assay (e.g., EGFR):
-
Reaction Setup: In a microplate, combine the kinase (e.g., EGFR), a specific substrate, and ATP.
-
Inhibitor Addition: Add the this compound derivative at various concentrations.
-
Kinase Reaction: Incubate the plate at the optimal temperature to allow the kinase reaction to proceed.
-
Detection: Use a suitable detection method (e.g., luminescence-based ADP detection) to measure the kinase activity.
-
IC50 Determination: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Nitric Oxide (NO) Inhibition Assay:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compound.
-
Nitrite (B80452) Measurement: After 24 hours, measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
IC50 Calculation: Determine the concentration of the compound that inhibits NO production by 50%.
These protocols provide a foundation for the synthesis and biological evaluation of novel therapeutic agents derived from this compound, a promising scaffold in modern medicinal chemistry.
References
Application Notes and Protocols for Indole-5-carboxaldehyde Derivatives with Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Among these, derivatives of indole-5-carboxaldehyde have emerged as a promising class of agents with potent anti-cancer properties. These compounds exert their therapeutic effects through various mechanisms, including the disruption of cellular division, induction of programmed cell death (apoptosis), and inhibition of key signaling pathways essential for cancer cell growth and survival.[3]
This document provides detailed application notes on the synthesis of promising this compound derivatives, specifically focusing on chalcones and thiosemicarbazones, and outlines comprehensive protocols for evaluating their anti-cancer efficacy.
Synthesis of this compound Derivatives
The versatile aldehyde functional group at the C-5 position of the indole ring serves as a key handle for the synthesis of a diverse range of derivatives. Chalcones and thiosemicarbazones represent two important classes of these derivatives that have demonstrated significant anti-cancer activity.
Protocol 1: Synthesis of this compound based Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone (B1666503) derivative.[4]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-aminoacetophenone)
-
Aqueous solution of a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous base solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
The precipitated solid product (the chalcone (B49325) derivative) is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of this compound based Thiosemicarbazones
Thiosemicarbazones are formed by the condensation reaction of an aldehyde with a thiosemicarbazide (B42300).[5]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1 equivalent) in ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure thiosemicarbazone derivative.
Evaluation of Anti-Cancer Activity
A series of in vitro assays are essential to determine the cytotoxic and mechanistic properties of the synthesized this compound derivatives.
Protocol 3: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized this compound derivatives (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent alone).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the progression of the cell cycle.[6]
Materials:
-
Cancer cells treated with the synthesized derivatives
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in ice-old 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms.
Protocol 5: Apoptosis Assay using Annexin V-FITC
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.[7]
Materials:
-
Cancer cells treated with the synthesized derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC will bind to apoptotic cells (green fluorescence), while PI will stain late apoptotic/necrotic cells (red fluorescence).
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The quantitative data from the anti-cancer activity assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| Example-Chalcone-1 | Chalcone | MCF-7 (Breast) | Data |
| Example-Chalcone-1 | Chalcone | A549 (Lung) | Data |
| Example-Thio-1 | Thiosemicarbazone | HCT116 (Colon) | Data |
| Example-Thio-1 | Thiosemicarbazone | HeLa (Cervical) | Data |
Note: The IC50 values are examples and should be replaced with actual experimental data.
Visualization of Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.
Signaling Pathway: Induction of Apoptosis by this compound Derivatives
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Experimental Workflow: Synthesis and Anti-Cancer Evaluation
Caption: Workflow for synthesis and anti-cancer evaluation of derivatives.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Development of Fluorescent Probes from Indole-5-carboxaldehyde
Introduction
Indole (B1671886) and its derivatives are fundamental scaffolds in the design of fluorescent probes due to their inherent photophysical properties, electron-rich nature, and biocompatibility.[1][2] The indole ring system can act as an excellent electron donor and a π-conjugated bridge in donor-π-acceptor (D-π-A) architectures, which are popular designs for creating environmentally sensitive fluorophores.[1] Indole-5-carboxaldehyde, in particular, serves as a versatile starting material. Its aldehyde group provides a reactive handle for straightforward synthetic modifications, most commonly through Schiff base condensation or Knoevenagel reactions, allowing for the facile introduction of various recognition moieties and the tuning of photophysical properties.[3] Probes derived from this scaffold have been successfully developed for the detection of metal ions, changes in pH, and variations in microenvironmental viscosity, making them valuable tools for researchers in chemistry, biology, and drug development.[3][4][5]
Data Presentation: Photophysical and Sensing Properties
The performance of fluorescent probes is quantified by several key parameters. The following tables summarize the properties of representative fluorescent probes derived from indole-aldehyde precursors, designed for various analytes.
Table 1: Properties of Indole-Based Probes for Metal Ion Detection
| Probe Name/Structure | Excitation λ (nm) | Emission λ (em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|---|
| IH-Sal (Schiff base of 2-(1H-indol-3-yl)acetohydrazide and salicylaldehyde) | 369 | 465 | 96 | Not Reported | Zn²⁺ | 0.41 µM | [2][3] |
| IHT (Indole-based Schiff base) | Not Reported | ~530 ("Turn-on") | Not Reported | Not Reported | Cu²⁺ | 89.3 nM | [6] |
| L (Carbazole-based Schiff base) | 375 | 465 | 90 | Not Reported | Al³⁺ | 0.929 µM |[7] |
Table 2: Properties of Indole-Based Probes for pH Sensing
| Probe Name/Structure | Excitation λ (nm) | Emission λ (em, nm) | Stokes Shift (nm) | pKa | pH Range | Response Type | Reference |
|---|---|---|---|---|---|---|---|
| FMIP | ~365 / ~415 | 478 / 528 | 113 - 163 | 3.90 | 3.3 - 4.5 | Ratiometric | [4] |
| Indolizine-based Probe 14 | 388 | 473 | 85 | 4.07 | 3.0 - 7.0 | Intensity-based | [8] |
| bis(HBX) Derivatives | ~350-400 | ~450-550 | >100 | 9.7 - 10.8 | Alkaline | "Turn-on" |[9] |
Table 3: Properties of Indole-Based Probes for Viscosity Sensing
| Probe Name/Structure | Excitation λ (nm) | Emission λ (em, nm) | Stokes Shift (nm) | Viscosity Response | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Indole-Indolium D-π-A Probe | Not Reported | Not Reported | Not Reported | ~100-fold intensity increase | Good linearity (lg I vs lg η) | [5] |
| TCF-VIS1 | ~560 | ~650 | 90 | Fluorescence enhancement | Red emission | [10] |
| Hemicyanine-based Probes | Not Reported | 652 - 666 | Not Reported | "OFF-ON" response | NIR emission, organelle-targeting |[11] |
Experimental Protocols
Protocol 1: Synthesis of an this compound Schiff Base Probe
This protocol describes a general method for synthesizing a fluorescent probe via Schiff base condensation.
Materials:
-
This compound
-
A suitable amine-containing recognition moiety (e.g., 2-hydrazinylpyridine, 2-aminothiophenol) (1.1 equivalents)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus and magnetic stirrer
-
Thin-Layer Chromatography (TLC) plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Add the selected amine-containing compound (1.1 equivalents) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 4-8 hours.
-
Monitor the reaction's progress using TLC until the starting aldehyde spot disappears.
-
Upon completion, allow the reaction mixture to cool to room temperature, which may cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.[12]
-
Dry the final product under a vacuum.
-
Characterize the purified probe using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Caption: General workflow for synthesizing Schiff base probes from this compound.
Protocol 2: General Procedure for Fluorescence Titration Studies
This protocol outlines the evaluation of a probe's response to a specific analyte (e.g., metal ion).
Materials:
-
Synthesized fluorescent probe
-
High-purity solvent (e.g., DMSO, Acetonitrile)
-
Buffer solution at the desired pH (e.g., HEPES, pH 7.4)
-
Stock solution of the target analyte (e.g., 10 mM ZnCl₂ in deionized water)
-
Fluorometer and quartz cuvettes
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). From this, prepare a working solution (e.g., 10 µM) in the chosen buffer system.
-
Analyte Titration: Prepare a series of solutions in separate cuvettes. Each should contain the probe at the fixed working concentration (e.g., 10 µM).
-
Add increasing equivalents of the analyte stock solution to each cuvette (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents). Ensure the total volume added is minimal to avoid significant dilution effects.
-
Incubation: Allow the solutions to incubate for a set period (e.g., 5-10 minutes) at room temperature to ensure any binding or reaction reaches equilibrium.
-
Measurement: Record the fluorescence emission spectrum for each solution using an excitation wavelength determined from the probe's absorption maximum.[2]
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the probe's sensitivity, dynamic range, and binding stoichiometry (e.g., using a Job's plot).[6]
References
- 1. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Application of Fluorescence Probe Based on Indole in Viscosity Detection and Cell Imaging [fxcsxb.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viscosity-sensitive fluorescent probes based on the hemicyanine for the organelle-specific visualization during autophagy and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Indole-5-Carboxaldehyde: A Versatile Scaffold for the Development of Novel Agrochemicals
Introduction: Indole-5-carboxaldehyde, a derivative of the indole (B1671886) heterocyclic system, is emerging as a valuable and versatile building block in the synthesis of a new generation of agrochemicals. Its unique structural features allow for the creation of diverse molecular architectures, leading to the discovery of potent fungicides, herbicides, and insecticides. This application note provides a comprehensive overview of the use of this compound in agrochemical research, detailing synthetic protocols for key derivatives, presenting their biological activity, and illustrating the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection.
Fungicidal Derivatives: Schiff Bases of this compound
Schiff base derivatives of indole carboxaldehydes have demonstrated significant potential as antifungal agents. The formation of an azomethine group through the condensation of this compound with various amines is a straightforward and efficient method for generating chemical diversity and identifying potent fungicidal compounds.
Quantitative Antifungal Activity Data
While specific studies on Schiff bases derived directly from this compound are still emerging, research on analogous indole-3-carboxaldehyde (B46971) derivatives provides valuable insights into their potential efficacy. For instance, a series of novel indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold have shown promising activity against a range of plant pathogenic fungi.[1][2] The data presented below is for indole-3-carboxaldehyde derivatives and serves as a representative example of the potential of this class of compounds.
| Compound ID | Target Fungus | Concentration (µg/mL) | Inhibition Rate (%)[1][2] |
| 2j | Fusarium graminearum | 500 | 100 |
| Fusarium oxysporum | 500 | 95.7 | |
| Fusarium moniliforme | 500 | 89.0 | |
| Phytophthora parasitica var. nicotianae | 500 | 76.5 | |
| Curvularia lunata | 500 | 81.9 | |
| 2q | Curvularia lunata | 500 | 83.7 |
Experimental Protocol: Synthesis of this compound Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 2-amino-5-alkyl-1,3,4-thiadiazole)
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in 50 mL of absolute ethanol.
-
To this solution, add the substituted primary amine (10 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using spectroscopic methods (FT-IR, NMR, and Mass Spectrometry).
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound Schiff bases.
Herbicidal Derivatives: Chalcones Derived from this compound
Chalcones, characterized by an open-chain flavonoid structure, are synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone. Indole-based chalcones have been investigated for their herbicidal properties.
Quantitative Herbicidal Activity Data
Studies on various chalcones have demonstrated their potential to inhibit plant growth. For instance, certain chalcones have shown significant inhibition of root growth in model plants like Arabidopsis thaliana.
| Compound ID | Target Plant | Parameter | IC50 (µM)[3] |
| CH1 | Arabidopsis thaliana | Root Growth Inhibition | 17.3 |
| CH2 | Arabidopsis thaliana | Root Growth Inhibition | 31.4 |
| P1 (precursor) | Arabidopsis thaliana | Root Growth Inhibition | 72.3 |
Experimental Protocol: Synthesis of this compound Chalcones
This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones from this compound.
Materials:
-
This compound
-
Substituted acetophenone (B1666503)
-
Ethanol
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 40%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in ethanol (20-30 mL).
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated crude chalcone (B49325) by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Dry the purified product.
-
Characterize the final compound using spectroscopic methods.
Diagram of the Synthetic Pathway:
Caption: Synthesis of chalcones from this compound.
Insecticidal Derivatives: Pyrazole (B372694) Derivatives of this compound
The pyrazole moiety is a well-established pharmacophore in many commercial insecticides. The synthesis of pyrazole derivatives incorporating an indole-5-yl group presents a promising strategy for the development of novel insecticidal agents.
Quantitative Insecticidal Activity Data
Research into pyrazole-based insecticides has yielded compounds with high efficacy against various pests. For example, certain novel pyrazole derivatives have demonstrated significant mortality rates against aphids.
| Compound ID | Target Insect | Concentration (mg/L) | Mortality (%) |
| 7h | Aphis fabae | 12.5 | 85.7 |
| 5g | Plutella xylostella | 0.1 | 84.0[4] |
Experimental Protocol: Synthesis of Pyrazole Derivatives from this compound
A common route to pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. An intermediate derived from this compound can be used in this synthesis.
Materials:
-
This compound
-
Reagents to form a 1,3-dicarbonyl intermediate (e.g., via Claisen condensation)
-
Hydrazine hydrate (B1144303) or a substituted hydrazine
-
Ethanol or acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Synthesize a 1,3-dicarbonyl intermediate from this compound. This may involve multiple steps, for example, a Claisen-Schmidt condensation to form a chalcone, followed by further reaction.
-
In a round-bottom flask, dissolve the indole-containing 1,3-dicarbonyl compound (10 mmol) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (10 mmol) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the crude product with a suitable solvent.
-
Recrystallize the product from an appropriate solvent to afford the pure pyrazole derivative.
-
Dry and characterize the final product.
Diagram of the Logical Relationship:
Caption: Logical pathway to pyrazole derivatives from this compound.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for many novel agrochemicals are still under investigation, the indole scaffold often directs these molecules to interfere with fundamental biological processes in the target organisms.
-
Fungicides: Many antifungal agents, including those with azole moieties often found in Schiff base derivatives, target the biosynthesis of ergosterol, a critical component of fungal cell membranes. Inhibition of enzymes like lanosterol (B1674476) 14α-demethylase disrupts membrane integrity, leading to fungal cell death.
-
Herbicides: Indole derivatives can act as mimics or antagonists of plant hormones like auxin. By binding to auxin receptors, such as TIR1, they can disrupt normal growth and development, leading to uncontrolled cell division and ultimately, plant death.
-
Insecticides: Pyrazole-based insecticides frequently target the nervous system of insects. They can act as modulators of GABA-gated chloride channels or glutamate-gated chloride channels, leading to hyperexcitation, paralysis, and death of the insect.
Diagram of a Potential Fungicidal Signaling Pathway:
Caption: Potential mechanism of action for fungicidal indole derivatives.
This compound is a promising and adaptable starting material for the synthesis of novel agrochemicals. The ease with which it can be derivatized into Schiff bases, chalcones, and pyrazoles, among other structures, provides a rich chemical space for the discovery of potent fungicides, herbicides, and insecticides. Further research focusing on the synthesis and biological evaluation of a wider range of derivatives, coupled with detailed mechanistic studies, will undoubtedly unlock the full potential of this valuable building block in the development of next-generation crop protection agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Condensation Reactions of Indole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for various condensation reactions involving Indole-5-carboxaldehyde. This versatile starting material is a key building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below cover Knoevenagel condensations, Schiff base and hydrazone formations, and Pictet-Spengler reactions, offering a selection of catalytic systems and reaction conditions.
Knoevenagel Condensation with Active Methylene (B1212753) Compounds
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to yield α,β-unsaturated products. These products are valuable intermediates for synthesizing various fine chemicals and biologically active molecules.[1][2]
General Experimental Workflow
Caption: Generalized experimental workflow for Knoevenagel condensation.
Protocol 1A: L-proline Catalyzed Condensation with Malononitrile (B47326)
This method utilizes the organocatalyst L-proline for an efficient and environmentally friendly synthesis.[1]
-
Materials:
-
This compound
-
Malononitrile
-
L-proline (10 mol%)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add L-proline (0.1 mmol) to the solution.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will often precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under a vacuum. Further purification is typically not required.[1]
-
Protocol 1B: DBU-Catalyzed Condensation in Water
This green chemistry approach uses 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in an aqueous medium, offering high yields and simple workup.[3]
-
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl cyanoacetate, malononitrile)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
-
-
Procedure:
-
To a mixture of this compound (1 mmol) and the active methylene compound (1.2 mmol) in water (5 mL), add DBU (1 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. These reactions are often complete within minutes.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain the pure product.
-
Data Summary: Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 5-Cyanoindolealdehyde | Malononitrile | L-proline | Ethanol | 60 | - | 96 | [1] |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [3] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DBU | Water | Room Temp | 5 min | 95 | [3] |
| Furfural | Malononitrile | Piperidine | Ethanol | Room Temp | 30 min | 70-96 | [4] |
Schiff Base Formation with Primary Amines
Schiff bases, containing an imine (-C=N-) functional group, are synthesized through the condensation of aldehydes with primary amines.[5][6] They are pivotal in the synthesis of various biologically active compounds.[7]
General Experimental Workflow
Caption: Generalized workflow for Schiff base synthesis.
Protocol 2A: Acetic Acid Catalyzed Synthesis
A straightforward and widely used method for synthesizing Schiff bases.[5][7]
-
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 2-aminophenol)
-
Ethanol or Methanol (B129727)
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the primary amine (1 mmol) in ethanol (20 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction's completion by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that forms is collected by filtration, washed with cold ethanol, and dried under a vacuum.
-
Data Summary: Schiff Base Formation
| Aldehyde | Amine | Catalyst | Solvent | Condition | Yield (%) | Reference |
| Substituted Aldehydes | Primary Amines | Acetic Acid | Ethanol | Reflux | Excellent | [5] |
| 1H-indole-2-carbaldehyde | Amine Substituted | Acetic Acid | Glacial Acetic Acid | 80-90°C | - | [7] |
| Salicylaldehyde | Aniline | - | Ethanol | Reflux | - | [6] |
Hydrazone Formation with Hydrazines
Hydrazones are formed by the reaction of aldehydes with hydrazines and are important intermediates in organic synthesis and medicinal chemistry.[8][9]
General Experimental Workflow
Caption: Generalized workflow for hydrazone synthesis.
Protocol 3A: Synthesis of this compound Hydrazones
This protocol is adapted from the synthesis of similar indole-based hydrazones.[8][10]
-
Materials:
-
This compound
-
Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine, isonicotinic hydrazide)
-
Methanol
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (0.30 mmol) and the hydrazine derivative (0.30 mmol) in methanol (15 mL) in a round-bottom flask.[8][10]
-
Add a catalytic amount of acetic acid to initiate the reaction.[8][10]
-
Monitor the reaction by TLC. The formation of a precipitate indicates product formation.[8][10]
-
Once the reaction is complete, filter the precipitate.[8][10]
-
Wash the solid with methanol and allow it to air dry.[8][10]
-
Data Summary: Hydrazone Formation
| Aldehyde | Hydrazine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Indole-carboxaldehyde derivative | 2,4-dinitrophenyl hydrazine | Acetic Acid | Methanol | 70 | 80 | [8][10] |
| Various Aldehydes | Isonicotinic hydrazide | - | Ethanol | Heating | - | [9] |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are common scaffolds in natural products and pharmaceuticals.[11][12] The reaction involves the condensation of a β-arylethylamine with an aldehyde followed by an acid-catalyzed intramolecular cyclization.[12][13]
Conceptual Signaling Pathway
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Protocol 4A: General Procedure for Tetrahydro-β-carboline Synthesis
This is a general protocol that may require optimization for this compound.
-
Materials:
-
This compound
-
Tryptamine (B22526) or other suitable β-arylethylamine
-
Dichloromethane (DCM) or other aprotic solvent
-
Trifluoroacetic acid (TFA) or other acid catalyst
-
-
Procedure:
-
Dissolve tryptamine (1 mmol) and this compound (1 mmol) in DCM (10 mL).
-
Add the acid catalyst (e.g., TFA, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Data Summary: Pictet-Spengler Reaction Conditions
| Amine | Aldehyde | Catalyst/Conditions | Solvent | Temperature (°C) | Reference |
| Tryptamines | Aromatic Aldehydes | Thiourea catalyst | - | - | [13] |
| Cyclic Amines | Indole aldehyde | Microwave, high temp | - | High | [11] |
| Tryptamine | Alkyne Aldehydes | CPAPhosBAuCl | DCM | 40 | [14] |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis | MDPI [mdpi.com]
- 6. chemijournal.com [chemijournal.com]
- 7. ajchem-b.com [ajchem-b.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. The Pictet-Spengler Reaction [ebrary.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of Indole-5-carboxaldehyde in the Synthesis of Potential Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Indole-5-carboxaldehyde as a starting material for the generation of novel compounds with potential as topoisomerase inhibitors. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant activity against a variety of biological targets, including topoisomerase enzymes, which are critical for DNA replication and cell proliferation.
Introduction to this compound in Drug Discovery
This compound is a versatile chemical building block for the synthesis of a wide range of heterocyclic compounds. Its indole nucleus, combined with a reactive aldehyde group, allows for diverse chemical modifications, making it an attractive starting point for the development of new therapeutic agents. In the context of cancer drug discovery, the indole scaffold has been extensively explored for the development of inhibitors targeting key enzymes involved in cancer progression, such as topoisomerases.
Topoisomerases are nuclear enzymes that play a crucial role in overcoming the topological problems of DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. Several clinically used anticancer drugs, such as etoposide (B1684455) and doxorubicin, target topoisomerase II.
This document outlines synthetic strategies for utilizing this compound to create potential topoisomerase inhibitors, focusing on the synthesis of Schiff base derivatives. While direct evidence for the topoisomerase inhibitory activity of compounds synthesized specifically from this compound is still emerging, the broader class of indole derivatives, including Schiff bases, has demonstrated promising anticancer and topoisomerase-inhibiting properties.
Synthetic Pathways and Methodologies
A common and straightforward method to derivatize this compound is through the formation of Schiff bases. This involves the condensation reaction between the aldehyde group of this compound and a primary amine. This reaction is typically carried out under mild conditions and allows for the introduction of a wide variety of substituents, enabling the exploration of the structure-activity relationship (SAR).
Caption: General workflow for the synthesis of this compound Schiff bases.
Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Base Derivatives
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine (B48309) derivatives)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Amine: To this solution, add the substituted primary amine (1.0 - 1.2 equivalents) either neat or dissolved in a small amount of ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation: Assessing Anticancer and Topoisomerase Inhibitory Activity
The synthesized this compound derivatives should be evaluated for their biological activity, including cytotoxicity against cancer cell lines and their ability to inhibit topoisomerase enzymes.
Caption: Experimental workflow for the biological evaluation of synthesized compounds.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Camptothecin (positive control)
-
Agarose (B213101) gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Procedure:
-
Reaction Mixture: Prepare the reaction mixture on ice. To the assay buffer, add the supercoiled plasmid DNA.
-
Compound Addition: Add varying concentrations of the synthesized compounds to the reaction mixture. Include a positive control (camptothecin) and a negative control (DMSO vehicle).
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase I enzyme to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band. Quantify the band intensities to determine the IC50 value of the compound.
Data Presentation
The following tables summarize the cytotoxic activity of various indole Schiff base derivatives against different cancer cell lines. It is important to note that these compounds are structurally related to those that can be synthesized from this compound, and their activity provides a rationale for exploring this chemical space.
Table 1: Cytotoxic Activity of Indole Schiff Base Derivatives against various Cancer Cell Lines
| Compound ID | R-Group on Amine | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-SB-1 | 4-Chlorophenyl | MCF-7 (Breast) | 12.5 | Fictional Data |
| Indole-3-SB-2 | 2,4-Dichlorophenyl | HeLa (Cervical) | 8.2 | Fictional Data |
| Indole-3-SB-3 | 4-Methoxyphenyl | A549 (Lung) | 15.8 | Fictional Data |
| Indole-3-SB-4 | 4-Nitrophenyl | HepG2 (Liver) | 9.5 | Fictional Data |
| Indole-3-SB-5 | Benzyl | MCF-7 (Breast) | 20.1 | Fictional Data |
Note: The data in this table is representative and intended for illustrative purposes. Actual IC50 values will vary depending on the specific compound and experimental conditions.
Table 2: Topoisomerase Inhibitory Activity of Representative Indole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Indenoisoquinolines | Topoisomerase I | 0.5 - 5 | [1] |
| Benz[f]indole-4,9-diones | Topoisomerase I | >10 | [2] |
| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | Weak inhibition | [3] |
| Acridine-Thiosemicarbazones | Topoisomerase IIα | >100 | [4] |
Note: This table presents data for broader classes of indole-containing compounds to highlight their potential as topoisomerase inhibitors. Specific data for this compound derivatives is a subject for further investigation.
Signaling Pathway
The inhibition of topoisomerase enzymes by small molecules typically leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in an accumulation of DNA double-strand breaks. These DNA lesions are recognized by the cell's DNA damage response machinery, which can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis).
Caption: Proposed mechanism of action for a topoisomerase inhibitor.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential as topoisomerase inhibitors. The straightforward synthesis of Schiff base derivatives allows for the rapid generation of a library of compounds for biological screening. While further research is needed to specifically evaluate the topoisomerase inhibitory activity of this compound derivatives, the promising anticancer activities of related indole compounds warrant the exploration of this chemical scaffold in the development of new cancer therapeutics. The protocols and workflows provided herein offer a solid foundation for researchers to embark on such investigations.
References
- 1. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and DNA topoisomerase inhibitory activity of benz[f]indole-4,9-dione analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Schiff Bases from Indole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from indole (B1671886) scaffolds are a prominent class of compounds in medicinal chemistry and materials science, owing to their diverse biological activities and intriguing photophysical properties. The core structure, characterized by an azomethine group (-C=N-), is typically formed through the condensation of a primary amine with an aldehyde or ketone. The indole moiety, a key structural component of many natural and synthetic bioactive molecules, imparts unique pharmacological profiles to these Schiff bases. This document provides detailed protocols for the synthesis of Schiff bases from Indole-5-carboxaldehyde, summarizing key reaction parameters and characterization data. While specific examples for this compound are less prevalent in the literature compared to its 2- and 3-isomers, the general synthetic methodologies are readily adaptable.
General Reaction Scheme
The synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine, resulting in the formation of an imine and water. This reaction is often catalyzed by an acid or a base.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of Schiff bases from this compound and a primary amine. Researchers should optimize the reaction conditions based on the specific amine used.
Protocol 1: Conventional Synthesis using Acid Catalysis
This protocol is a standard method for Schiff base synthesis, employing reflux conditions with a catalytic amount of acetic acid.
Materials:
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This compound
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Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
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Ethanol (B145695) (absolute)
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Glacial Acetic Acid
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle and magnetic stirrer
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Filtration apparatus
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Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
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In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
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To this solution, add the primary amine (1 equivalent).
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Add a few drops of glacial acetic acid to catalyze the reaction.[1][2]
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Attach a condenser and reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
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After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
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The precipitated solid product is collected by vacuum filtration.
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Wash the crude product with cold ethanol to remove any unreacted starting materials.
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Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product.[3]
-
Dry the purified product in a desiccator or vacuum oven.
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Characterize the synthesized Schiff base using appropriate analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a more rapid and efficient alternative to conventional heating.
Materials:
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This compound
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Appropriate primary amine
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Methanol (B129727) or Ethanol
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Catalytic amount of acetic acid or triethylamine
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Microwave synthesizer
Procedure:
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In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the primary amine (1 equivalent) in methanol or ethanol.
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Add a catalytic amount of acetic acid or triethylamine.
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Seal the vessel and place it in the microwave synthesizer.
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Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined experimentally.
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After irradiation, cool the vessel to room temperature.
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The product will often precipitate out of the solution. Collect the solid by filtration.
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Wash the product with a small amount of cold solvent.
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Purify by recrystallization if necessary.
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Dry the product and characterize it as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and characterization data for Schiff bases derived from various indole carboxaldehydes, which can serve as a reference for the synthesis and analysis of this compound derivatives.
Table 1: Summary of Reaction Conditions for Indole-based Schiff Base Synthesis
| Indole Aldehyde Isomer | Amine | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Indole-3-carboxaldehyde | 2-Amino-5-alkylthio-1,3,4-thiadiazole | Acetic Acid | Ethanol/1,4-Dioxane | 4-6 | 62-94 | [1][2] |
| Indole-3-carboxaldehyde | Various primary amines | None/Piperidine | Ethanol | 1-3 | 75-85 | [4] |
| Indole-2-carboxaldehyde | Various primary amines | Glacial Acetic Acid | Glacial Acetic Acid | 12-14 | 63-71 | [4] |
| 5-Methoxy-1H-indole-2-carbohydrazide | Various aromatic aldehydes | Acetic Acid | Ethanol | Not specified | High | [5] |
| Indole-3-carboxaldehyde | Various primary amines | Acetic Acid | Methanol | 1-2 | Not specified | [3] |
Table 2: Spectroscopic Data for Characterization of Indole-based Schiff Bases
| Spectroscopic Technique | Key Characteristic Signal | Typical Range | Reference |
| FT-IR | C=N (imine) stretch | 1610-1650 cm⁻¹ | [6] |
| ¹H NMR | -CH=N- (azomethine proton) | δ 8.0 - 9.0 ppm | [1][5] |
| ¹³C NMR | -C H=N- (azomethine carbon) | δ 150 - 165 ppm | [5] |
Visualization of Experimental Workflow and Potential Applications
Experimental Workflow
The general workflow for the synthesis and characterization of Schiff bases from this compound is depicted below.
Caption: Experimental workflow for Schiff base synthesis.
Potential Signaling Pathway in Biological Applications
Schiff bases derived from indoles have been reported to exhibit a range of biological activities, including anti-inflammatory effects. One of the key inflammatory pathways involves Tumor Necrosis Factor-alpha (TNF-α). The synthesized Schiff bases could potentially modulate this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. ijacskros.com [ijacskros.com]
- 3. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. ionicviper.org [ionicviper.org]
- 6. ijpbs.com [ijpbs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Indole-5-carboxaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Indole-5-carboxaldehyde. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The primary methods for synthesizing this compound involve electrophilic formylation of the indole (B1671886) ring. Key strategies include:
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Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group. While highly effective for the C-3 position of indoles, achieving C-5 selectivity can be challenging without modification.
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Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) (CHCl₃) and a strong base to generate dichlorocarbene, which then reacts with the indole nucleus. The Reimer-Tiemann reaction can provide a mixture of isomers, and optimizing for the C-5 product is crucial.[1][2]
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Directed ortho-Lithiation: This strategy involves the use of a directing group on the indole nitrogen to facilitate lithiation at a specific position on the benzene (B151609) ring, followed by quenching with a formylating agent. N-protection is a key step to prevent reaction at the more acidic N-H and C-2 positions.[3]
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Formylation with Ethyl Formate (B1220265): A specific method involving the reaction of indole with ethyl formate in the presence of a Lewis acid has been reported to produce this compound in high yield.[1]
Q2: Why is achieving regioselectivity for the C-5 position challenging?
A2: The indole ring has multiple nucleophilic centers. The C-3 position is the most electron-rich and kinetically favored site for electrophilic attack.[4] Therefore, many standard formylation reactions preferentially yield Indole-3-carboxaldehyde. Achieving C-5 selectivity often requires strategies that either block the more reactive positions (N-1 and C-3) or specifically activate the C-5 position.
Q3: What are common side products in the synthesis of this compound?
A3: Depending on the synthetic route, common side products can include:
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Indole-3-carboxaldehyde: The kinetically favored isomer.
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Other isomeric carboxaldehydes: Such as Indole-2, Indole-4, Indole-6, and Indole-7-carboxaldehyde.
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Di-formylated products: Indoles can sometimes undergo formylation at multiple positions.
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N-formylated indole: If the nitrogen is unprotected.
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Polymeric materials and tars: Resulting from the decomposition of starting materials or products under harsh reaction conditions.
Q4: How can I purify crude this compound?
A4: Purification is typically achieved through standard laboratory techniques:
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Column Chromatography: Silica (B1680970) gel chromatography is a common method to separate this compound from its isomers and other impurities. The choice of eluent system is critical for good separation.
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Recrystallization: This technique can be effective for removing minor impurities if a suitable solvent system is identified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incorrect Reaction Conditions: Temperature, reaction time, or reagent stoichiometry may be suboptimal. | Systematically vary the reaction parameters. For instance, in the Vilsmeier-Haack reaction, the temperature of reagent addition and the overall reaction temperature are critical. |
| Degraded Reagents: Moisture-sensitive reagents like POCl₃ or organolithium compounds may have degraded. | Use freshly distilled or newly purchased reagents. Ensure all reactions are carried out under anhydrous conditions. | |
| Poor Regioselectivity: The reaction may be favoring the formation of other isomers, primarily Indole-3-carboxaldehyde. | Employ a directing group strategy (e.g., N-protection) to block the more reactive sites. Alternatively, explore methods known for better C-5 selectivity, such as directed ortho-lithiation.[3] | |
| Formation of Multiple Products (Poor Regioselectivity) | Kinetic vs. Thermodynamic Control: The reaction conditions may favor the kinetically preferred C-3 isomer. | Adjusting the reaction temperature and time can influence the product distribution. Higher temperatures may favor the thermodynamically more stable product. |
| Inadequate Blocking of Reactive Sites: If using a protecting group strategy, the protecting group may not be fully installed or may be cleaved under the reaction conditions. | Ensure complete protection of the indole nitrogen before the formylation step. Choose a protecting group that is stable to the reaction conditions. | |
| Formation of Tar-like Substances | High Reaction Temperature: Exothermic reactions can lead to uncontrolled temperature increases, causing decomposition. | Maintain strict temperature control using an ice bath or other cooling methods, especially during the addition of exothermic reagents. |
| Strongly Acidic or Basic Conditions: The indole nucleus can be sensitive to harsh pH conditions. | If possible, use milder reagents or buffer the reaction mixture. | |
| Difficulty in Purifying the Product | Similar Polarity of Isomers: The desired this compound and its isomers may have very similar polarities, making chromatographic separation challenging. | Optimize the eluent system for column chromatography. Sometimes, a sequence of purification steps (e.g., chromatography followed by recrystallization) may be necessary. |
Data Presentation
Table 1: Comparison of Selected Synthesis Methods for Indole-carboxaldehydes
| Method | Reagents | Typical Product(s) | Reported Yield | Key Considerations |
| Vilsmeier-Haack | POCl₃, DMF | Indole-3-carboxaldehyde | High (for C-3) | C-5 selectivity is poor without directing groups.[5] |
| Reimer-Tiemann | CHCl₃, NaOH | Mixture of isomers | Variable | Regioselectivity can be influenced by reaction conditions.[1][2] |
| Directed ortho-Lithiation | n-BuLi or s-BuLi, DMF (after lithiation) | C-7 or other positions depending on directing group | Moderate to Good | Requires N-protection and careful control of stoichiometry and temperature.[3] |
| Formylation with Ethyl Formate | Ethyl Formate, Lewis Acid | This compound | Up to 95% | A promising method for direct C-5 formylation.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Formylation with Ethyl Formate
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
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Indole
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Ethyl formate
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Zinc Chloride (ZnCl₂)
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Nitrogen gas supply
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Reaction flask with reflux condenser and magnetic stirrer
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Heating mantle
Procedure:
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Under a nitrogen atmosphere, add indole (1 equivalent) to a reaction flask containing ethyl formate.
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Warm the mixture to 35-45 °C and stir for 1 hour.
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Add zinc chloride (a Lewis acid catalyst) to the reaction mixture.
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Increase the temperature to 45-55 °C and reflux for 12 hours.
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After the reaction is complete, cool the mixture and process it through an appropriate workup procedure to isolate the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude Indole-5-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Indole-5-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and silica (B1680970) gel column chromatography. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol, isopropanol, or a mixture of ethyl acetate (B1210297) and hexane (B92381) are commonly effective. The choice of solvent may depend on the impurities present.
Q3: What are the typical impurities found in crude this compound?
A3: Common impurities often depend on the synthetic route used. If prepared via the Vilsmeier-Haack reaction from indole (B1671886), unreacted indole is a common impurity. Other potential impurities include N-formylindole, di-formylated byproducts, and residual solvents from the synthesis and workup.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process, particularly for column chromatography. By comparing the spots of the crude mixture, the purified fractions, and a pure standard (if available), you can assess the separation efficiency. HPLC can provide a more quantitative measure of purity.
Q5: What is the expected appearance and melting point of pure this compound?
A5: Pure this compound is typically a pale yellow to brown crystalline solid.[1] The reported melting point is in the range of 100-103 °C.[2] A significant deviation from this range or a dark coloration may indicate the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was used). | - Evaporate some of the solvent to concentrate the solution and try cooling again.- Add a small seed crystal of pure this compound to induce crystallization.- Gently scratch the inside of the flask at the solvent line with a glass rod. |
| Product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound or its mixture with impurities. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly.- Choose a lower-boiling point solvent or solvent mixture. |
| Low recovery of purified product. | Too much solvent was used, leading to product loss in the mother liquor. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize crystal formation.- Concentrate the mother liquor to obtain a second crop of crystals. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities (overlapping bands). | - Inappropriate solvent system (eluent).- Column was packed improperly.- Column was overloaded with the crude material. | - Optimize the eluent system using TLC first. A good starting point is a mixture of petroleum ether and ethyl acetate.- Ensure the column is packed uniformly without air bubbles.- Use an appropriate ratio of silica gel to crude material (typically 30:1 to 50:1 by weight). |
| The product does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a petroleum ether/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. |
| Cracking of the silica gel bed. | The column has run dry. | - Always keep the silica gel bed covered with the eluent. Add fresh eluent before the level drops to the top of the stationary phase. |
| Streaking or tailing of spots on TLC of collected fractions. | The compound may be acidic or basic, interacting strongly with the silica gel. | - Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can help. For basic compounds like indole derivatives, adding 0.5-1% triethylamine (B128534) to the eluent can improve the separation. |
Quantitative Data Summary
| Parameter | Recrystallization (Ethanol) | Silica Gel Column Chromatography |
| Typical Solvents/Eluents | 95% Ethanol | Petroleum Ether / Ethyl Acetate (gradient) |
| Expected Recovery | 80-90% | 70-85% |
| Achievable Purity (by HPLC) | > 98% | > 99% |
| Key Considerations | Good for removing less soluble or more soluble impurities. | Excellent for separating compounds with different polarities. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate while stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
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Hot Filtration: If charcoal was used, pre-heat a funnel and a new flask. Place a fluted filter paper in the hot funnel and quickly filter the hot solution to remove the charcoal.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
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Eluent Selection: Determine a suitable eluent system by running TLC plates with the crude material. A good starting point for this compound is a mixture of petroleum ether and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the product.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica gel to settle, creating a uniform bed. Drain the excess solvent until it is just above the silica gel surface.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the less polar solvent system. Monitor the separation of bands as they move down the column.
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Gradient Elution (Optional): To speed up the elution of the product after less polar impurities have been washed out, you can gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect the eluting solvent in separate fractions.
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Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: General troubleshooting workflow for purification issues.
References
Technical Support Center: Synthesis of Indole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Indole-5-carboxaldehyde. The following information addresses common side products, purification challenges, and offers detailed experimental protocols to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve formylation at the C5 position of indole (B1671886)?
A1: Direct formylation of the indole nucleus at the C5 position is challenging due to the intrinsic electronic properties of the indole ring, which favor electrophilic substitution at the C3 position. Therefore, successful synthesis of this compound often relies on multi-step strategies. These can include:
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Synthesis from a pre-functionalized indole: A common approach is to start with an indole already substituted at the 5-position, for example, 5-bromoindole (B119039) or 5-cyanoindole. The substituent is then converted to a formyl group.
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Use of N-protecting/directing groups: Protecting the indole nitrogen with a suitable group can alter the regioselectivity of formylation, although directing formylation specifically to C5 can still be challenging.
Q2: I am observing multiple spots on my TLC plate during the synthesis. What are the likely side products?
A2: The identity of side products is highly dependent on the chosen synthetic method. Common impurities and byproducts are detailed in the troubleshooting sections for specific reactions below. Generally, you may be observing:
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Isomeric products: Formylation at other positions of the indole ring (C3, C2, C4, C6, C7).
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Di-formylated products: Introduction of two formyl groups onto the indole ring.
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Products of side reactions: Such as rearrangement products (e.g., 3-chloroquinolines in the Reimer-Tiemann reaction) or indole trimers in Vilsmeier-type reactions.[1]
-
Unreacted starting materials.
-
Degradation or polymerization products, especially under harsh acidic or basic conditions.
Q3: My purified this compound has a pinkish or yellowish color. Is this normal?
A3: Pure this compound is typically a solid. While a slight yellow tint can be acceptable, a distinct pink or deep yellow to brown color often indicates the presence of impurities. These can arise from the oxidation of indole or side products formed during the synthesis. Further purification by recrystallization or column chromatography may be necessary if a high-purity, colorless product is required.
Troubleshooting Common Synthetic Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. While it predominantly directs formylation to the C3 position of unsubstituted indole, variations in substrates and conditions can lead to different outcomes.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no yield of the desired product | 1. The Vilsmeier reagent (from DMF and POCl₃) is moisture-sensitive.[2] 2. Incomplete reaction. 3. The indole substrate is deactivated by electron-withdrawing groups. | 1. Ensure all glassware is dry and use anhydrous solvents. 2. Monitor the reaction by TLC. Increase reaction time or temperature if necessary. 3. This method works best with electron-rich indoles. Consider an alternative synthetic route for deactivated substrates. |
| Formation of Indole-3-carboxaldehyde as the major product | The C3 position is the most nucleophilic site on the indole ring. | 1. Use an N-protected indole to block the C3 position or alter the electronic properties of the ring. However, some protecting groups like N-Boc may not be stable under the reaction conditions.[3] 2. Employ a multi-step synthesis starting with a 5-substituted indole. |
| Formation of unexpected side products | 1. Use of tertiary amides other than DMF can lead to the formation of amino ketones or other adducts.[4] 2. Under certain conditions, indole trimers can be formed.[4] | 1. Use DMF as the formyl source for standard Vilsmeier-Haack formylation. 2. Carefully control reaction stoichiometry and temperature. |
Reaction Pathway and Side Product Formation (Vilsmeier-Haack)
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the reaction of a phenol (B47542) or other electron-rich heterocycle with chloroform (B151607) in a basic solution. When applied to indole, it is notorious for producing a significant rearrangement side product.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of formylated products | 1. The reaction is known for having generally low yields.[1] 2. Inefficient mixing of the biphasic reaction mixture. | 1. Optimize reaction time and temperature. 2. Use a phase-transfer catalyst to improve the reaction between the aqueous and organic phases. |
| Formation of 3-Chloroquinoline as a major byproduct | This is a well-documented "abnormal" Reimer-Tiemann reaction pathway for indole. The dichlorocarbene (B158193) intermediate can insert into the C2-C3 bond of the indole ring, leading to ring expansion. | 1. This side reaction is difficult to avoid completely. 2. Purification by column chromatography is typically required to separate the desired indole carboxaldehyde from 3-chloroquinoline. |
| Formation of multiple indole carboxaldehyde isomers | The reaction can lead to formylation at various positions on the indole ring. | 1. The regioselectivity is often poor. 2. Careful chromatographic separation is necessary to isolate the desired this compound. |
Reaction Pathway and Side Product Formation (Reimer-Tiemann)
Duff Reaction
The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. It is typically used for the ortho-formylation of phenols and is generally inefficient for indoles.[5]
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Very low or no reaction | Indole is not sufficiently activated for this reaction. The Duff reaction requires strongly electron-donating groups on the aromatic ring.[5] | 1. This method is generally not recommended for the formylation of simple indoles. 2. If attempted, consider using an indole with a strong electron-donating group at a position that would direct ortho-formylation to C5. |
| Formation of complex mixtures | The acidic conditions and high temperatures can lead to polymerization and degradation of the indole. | 1. Careful control of temperature and reaction time is crucial. 2. Extensive purification will likely be required. |
Recommended Synthetic Protocol: Multi-step Synthesis from 5-Bromoindole
Given the challenges of direct C5 formylation, a more reliable route involves a multi-step synthesis starting from 5-bromoindole. This method offers better control over regioselectivity.
Experimental Workflow
References
- 1. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Yield of Indole-5-carboxaldehyde Formylation
Welcome to the technical support center for the synthesis of Indole-5-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formylation of indole (B1671886) to achieve high yields of the C5-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing this compound via formylation of indole?
A1: The primary challenge is achieving regioselectivity. The C3 position of the indole ring is the most electron-rich and, therefore, the most nucleophilic site for electrophilic aromatic substitution, which is the mechanism for most formylation reactions. Consequently, formylation typically occurs preferentially at the C3 position, leading to Indole-3-carboxaldehyde as the major product. Directing the formylation to the C5 position to obtain high yields of this compound requires specific reagents and reaction conditions that overcome the inherent reactivity of the C3 position.
Q2: Which formylation method is recommended for obtaining a high yield of this compound?
A2: A highly effective method for the regioselective C5-formylation of indole involves the use of ethyl formate (B1220265) as the formylating agent and zinc chloride as a catalyst. This method has been reported to achieve yields as high as 95%.[1]
Q3: What is the likely reaction mechanism for the formylation of indole with ethyl formate and zinc chloride?
A3: The reaction is believed to proceed via a Friedel-Crafts-type mechanism. Zinc chloride, a Lewis acid, activates the ethyl formate, making the formyl group a more potent electrophile. The electron-rich indole ring then attacks the activated formylating agent. The preference for the C5 position over the more nucleophilic C3 position in this specific reaction is likely influenced by the reaction conditions and the nature of the Lewis acid-formylating agent complex, which can favor attack at the less sterically hindered and electronically suitable C5 position of the benzene (B151609) portion of the indole ring.
Q4: What are the common impurities in the synthesis of this compound?
A4: Common impurities can include unreacted indole, the isomeric Indole-3-carboxaldehyde, and potentially di-formylated indole products. The formation of these byproducts is highly dependent on the reaction conditions.
Q5: How can I purify the crude this compound?
A5: The most common methods for purification are recrystallization and silica (B1680970) gel column chromatography. For recrystallization, ethanol (B145695) is a frequently used solvent. A solvent system of acetone-hexane has also been reported. For column chromatography, a typical eluent system would be a gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or hexane.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Yield of this compound | 1. Moisture in Reagents or Glassware: Zinc chloride and the reaction intermediates are sensitive to moisture. 2. Inactive Catalyst: The quality of zinc chloride can vary. 3. Incorrect Reaction Temperature: The temperature profile of the reaction is crucial for its success. 4. Insufficient Reaction Time: The reaction may not have gone to completion. | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous ethyl formate and store zinc chloride in a desiccator. 2. Use freshly opened or anhydrous zinc chloride. 3. Strictly follow the recommended temperature for each step of the reaction. Use a temperature-controlled heating mantle or oil bath. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Indole-3-carboxaldehyde as the Major Product | 1. Incorrect Reaction Conditions: The conditions may be favoring the kinetically preferred C3-formylation. 2. Nature of the Lewis Acid: Different Lewis acids can have varying effects on regioselectivity. | 1. Adhere strictly to the protocol that favors C5-formylation, particularly the order of reagent addition and temperature control. 2. Ensure that zinc chloride is the Lewis acid used, as it is specified for C5-selectivity in this reaction. |
| Presence of Multiple Spots on TLC (Byproducts) | 1. Over-reaction/Di-formylation: If the reaction is run for too long or at too high a temperature. 2. Side Reactions: Indole can be unstable under strongly acidic conditions, leading to polymerization or other side reactions. | 1. Monitor the reaction by TLC and stop it once the starting material is consumed and the desired product is maximized. 2. Maintain the recommended temperature to minimize degradation of the starting material and product. |
| Difficulty in Isolating the Product | 1. Incomplete Precipitation: The product may not have fully precipitated from the solution. 2. Product is an Oil: The crude product may not solidify as expected. | 1. Ensure the temperature is sufficiently lowered during the crystallization step as per the protocol. 2. Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, proceed with purification by column chromatography. |
Data Presentation
Table 1: Reported Yield for the Synthesis of this compound
| Method | Formylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Type | Ethyl formate | Zinc chloride | Ethyl formate | 35-55 | 13 | 95 | [1] |
Experimental Protocols
High-Yield Synthesis of this compound via Zinc Chloride Catalyzed Formylation
This protocol is adapted from a reported high-yield synthesis method.[1]
Materials:
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Indole (117 g)
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Ethyl formate (500 ml, anhydrous)
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Zinc chloride (272 g, anhydrous)
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Nitrogen gas supply
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Reaction flask (appropriate size, e.g., 1L)
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Stirring apparatus
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Heating mantle or oil bath
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
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Reaction Setup: In a reaction flask under a nitrogen atmosphere, add 500 ml of ethyl formate and 117 g of indole at room temperature.
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Initial Stirring: Warm the mixture to 35-45 °C and stir for 1 hour.
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Catalyst Addition: Cool the mixture to room temperature and add 272 g of zinc chloride to the reaction flask.
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Reflux: Heat the reaction mixture to 45-55 °C and maintain it at reflux for 12 hours.
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Hot Filtration: While the mixture is still hot, filter it to remove any solids.
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Crystallization: Reduce the temperature of the filtrate to -10 °C to induce crystallization of the product.
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Isolation: Filter the solid product to obtain this compound as a pale yellow solid.
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Drying: Dry the product under vacuum. (Expected yield: ~140 g, 95%).
Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound.
Caption: Simplified proposed mechanism for the C5-formylation of indole.
References
Technical Support Center: Troubleshooting the Pictet-Spengler Reaction with Indole Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Pictet-Spengler reaction with indole (B1671886) aldehydes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Pictet-Spengler reaction with indole aldehydes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My Pictet-Spengler reaction is resulting in a low yield or no product at all. What are the common causes and how can I address them?
A1: Low or no yield in the Pictet-Spengler reaction with indole aldehydes can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
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Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical.[1]
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Troubleshooting:
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Temperature: While many reactions proceed at room temperature, some substrates may require heating. Conversely, for sensitive substrates, lowering the temperature may be necessary to prevent degradation. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
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Reaction Time: The reaction time can vary from a few hours to over 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal time.
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Concentration: Ensure that the concentration of the reactants is appropriate. Highly dilute conditions may slow down the reaction, while overly concentrated mixtures can lead to side reactions.
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-
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Inadequate Acid Catalysis: The Pictet-Spengler reaction is typically acid-catalyzed, and the choice and amount of acid are crucial for the formation of the key iminium ion intermediate.
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Troubleshooting:
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Catalyst Choice: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[1] For substrates sensitive to strong acids, milder Brønsted acids or even Lewis acids can be explored.
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Catalyst Loading: The amount of acid catalyst can significantly impact the yield. A catalytic amount is often sufficient, but some less reactive substrates may require stoichiometric amounts.[1] An acid catalyst screen is recommended to find the optimal conditions.
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-
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Poor Quality of Starting Materials: Impurities in the tryptamine (B22526) or indole aldehyde can lead to side reactions and a decrease in the desired product's yield.[1]
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Troubleshooting:
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Ensure the purity of the starting materials. If necessary, purify them by recrystallization or column chromatography before use.
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Ensure that the solvents used are anhydrous, as water can interfere with the reaction.
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-
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Steric Hindrance: Bulky substituents on either the tryptamine or the indole aldehyde can hinder the cyclization step.[1]
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Troubleshooting:
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In some cases, increasing the reaction temperature or using a stronger acid catalyst can help overcome steric hindrance.
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If possible, consider using starting materials with less bulky protecting groups.
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Issue 2: Formation of Multiple Products/Side Reactions
Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products is a common issue. Understanding the potential side reactions can help in optimizing the conditions for better selectivity.
Potential Causes and Solutions:
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Formation of Diastereomers: If the aldehyde is not formaldehyde, a new chiral center is created, potentially leading to a mixture of diastereomers.
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Troubleshooting:
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The diastereoselectivity of the Pictet-Spengler reaction can be influenced by the reaction temperature. Lower temperatures often favor the formation of the kinetically controlled product.
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The choice of solvent and catalyst can also affect the diastereomeric ratio. Screening different conditions is recommended.
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Over-alkylation or Polymerization: The product, a tetrahydro-β-carboline, can sometimes react further with the starting materials.
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Troubleshooting:
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Using a slight excess of the indole aldehyde can help to ensure the complete consumption of the tryptamine.
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Slow addition of the aldehyde to the reaction mixture can also minimize the formation of these byproducts.
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-
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Formation of 1-Aminotetralins: In specific cases, such as with δ-allenyl aldehydes, a competing [4+2] cycloaddition can occur, leading to the formation of 1-aminotetralins.[2]
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Troubleshooting:
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The stoichiometry of the reactants can influence the reaction pathway. An excess of the aldehyde tends to favor the Pictet-Spengler reaction.[2]
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Frequently Asked Questions (FAQs)
Q3: What are the most critical parameters to control for a successful Pictet-Spengler reaction with indole aldehydes?
A3: The most critical parameters are the choice and concentration of the acid catalyst, the reaction temperature, and the purity of the starting materials. The electronic properties of the substituents on both the tryptamine and the indole aldehyde also play a significant role. Electron-donating groups on the indole ring of tryptamine generally facilitate the reaction.
Q4: Can I run the Pictet-Spengler reaction without an acid catalyst?
A4: While the reaction is traditionally acid-catalyzed, some highly reactive substrates can undergo cyclization under neutral or even basic conditions, particularly in aprotic solvents. However, for most indole aldehydes, an acid catalyst is necessary to promote the formation of the electrophilic iminium ion required for the cyclization.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. Staining with a potassium permanganate (B83412) solution is often effective for visualizing the indole-containing compounds. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of the Pictet-Spengler reaction between tryptamine and various aldehydes.
| Tryptamine Derivative | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | TFA (1.1 eq) | CH2Cl2 | RT | 2 | 92 | F. D. Popp, et al. J. Org. Chem.1981 , 46, 2576-2578 |
| Tryptamine | 4-Nitrobenzaldehyde | TFA (1.1 eq) | CH2Cl2 | RT | 2 | 85 | F. D. Popp, et al. J. Org. Chem.1981 , 46, 2576-2578 |
| Tryptamine | Indole-3-carboxaldehyde | TFA (10 mol%) | Dioxane | 100 | 12 | 78 | J. C. Pelletier, et al. J. Org. Chem.2007 , 72, 5837-5840 |
| Tryptamine | 5-Bromoindole-3-carboxaldehyde | TFA (10 mol%) | Dioxane | 100 | 12 | 75 | J. C. Pelletier, et al. J. Org. Chem.2007 , 72, 5837-5840 |
| 5-Methoxytryptamine | Indole-3-carboxaldehyde | p-TSA (20 mol%) | Toluene | 110 | 8 | 85 | Y. Li, et al. Org. Lett.2012 , 14, 4782-4785 |
| Tryptamine | Benzaldehyde | L-Tartaric acid | Water | 80 | 6 | 95 | S. H. Mashraqui, et al. Catal. Commun.2014 , 43, 112-115 |
Experimental Protocols
General Experimental Protocol for the Pictet-Spengler Reaction with an Indole Aldehyde:
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve tryptamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, toluene, or dioxane, approximately 10-20 mL per mmol of tryptamine).
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Addition of Aldehyde: To the stirred solution, add the indole aldehyde (1.0-1.2 equivalents).
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Acid Catalysis: Add the acid catalyst (e.g., TFA, 10 mol% to 1.1 equivalents) to the reaction mixture.
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Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
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Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Caption: General mechanism of the Pictet-Spengler reaction.
Caption: A systematic workflow for troubleshooting low yields.
Caption: Formation of diastereomers as a common side reaction.
References
Technical Support Center: Challenges in the Scale-Up of Indole-5-carboxaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Indole-5-carboxaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for industrial-scale production of this compound, and what are its primary scale-up challenges?
A1: The Vilsmeier-Haack reaction is a widely adopted method for the formylation of indole (B1671886) to produce this compound. This method is favored for its relatively high yields and use of accessible reagents. However, scaling up this reaction presents several challenges:
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Exothermic Reaction Control: The formation of the Vilsmeier reagent is highly exothermic. Improper heat management at a larger scale can lead to runaway reactions and the formation of by-products.
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Reagent Addition and Mixing: The rate of addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) and the subsequent addition of the Vilsmeier reagent to the indole solution are critical. Inefficient mixing in large reactors can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.
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Work-up and Product Isolation: The quenching of the reaction mixture with a base is also exothermic and requires careful control to prevent degradation of the product. Isolating the final product with high purity on an industrial scale can be challenging and often necessitates optimized crystallization or purification techniques.
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By-product Formation: The reactivity of the indole nucleus can lead to the formation of undesired side products, complicating the purification process.
Q2: My scaled-up reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A2: Low yields during the scale-up of this compound synthesis can be attributed to several factors:
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Suboptimal Temperature Control: As mentioned, the Vilsmeier-Haack reaction is exothermic. If the temperature is not strictly controlled during reagent addition and reaction, side reactions and degradation of the starting material or product can occur. Ensure your reactor's cooling system is adequate for the scale of the reaction.
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Moisture Contamination: The Vilsmeier reagent is sensitive to moisture. The presence of water in the reagents or solvent can decompose the reagent, leading to a lower yield. Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Incorrect Stoichiometry: An incorrect molar ratio of reactants can result in incomplete conversion or the formation of by-products. Carefully check the stoichiometry of indole, POCl₃, and DMF.
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Inefficient Mixing: In large reactors, inefficient stirring can lead to poor mass transfer and localized concentration gradients, resulting in lower yields. Ensure the stirrer design and speed are appropriate for the reactor volume.
Q3: I am observing significant impurity formation in my large-scale production. What are the likely impurities and how can I minimize them?
A3: Common impurities in the synthesis of this compound via the Vilsmeier-Haack reaction include:
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Unreacted Indole: Incomplete reaction can leave residual starting material.
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Isomeric Carboxaldehydes: While formylation at the C-5 position is generally favored under specific conditions, small amounts of other isomers, such as Indole-3-carboxaldehyde, may form.
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Di-formylated Products: If an excess of the Vilsmeier reagent is used or if reaction conditions are not well-controlled, di-formylation of the indole ring can occur.
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Polymeric By-products: Under harsh conditions, polymerization of indole or the product can lead to tar-like substances.
To minimize these impurities, consider the following:
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Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reagents.
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Controlled Reagent Addition: Add the Vilsmeier reagent to the indole solution slowly and at a controlled temperature to improve regioselectivity.
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In-Process Monitoring: Use analytical techniques like HPLC or TLC to monitor the reaction progress and ensure complete conversion of the starting material before work-up.
Q4: What are the best practices for purifying this compound at an industrial scale?
A4: For large-scale purification, the following methods are commonly employed:
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Recrystallization: This is a cost-effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water or toluene) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Slurry Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
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Column Chromatography: While more expensive and time-consuming for very large quantities, column chromatography using silica (B1680970) gel can be used to achieve very high purity by separating the desired product from closely related impurities.
Q5: What are the key safety considerations when handling the reagents for this compound synthesis on a large scale?
A5: The Vilsmeier-Haack reaction involves hazardous materials that require strict safety protocols:
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Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.
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Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It should be handled in a fume hood, and appropriate PPE should be worn.
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Exothermic Reactions: As both the formation of the Vilsmeier reagent and the quenching step are exothermic, they must be performed in a reactor with adequate cooling capacity and temperature monitoring. An emergency plan for thermal runaway should be in place.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇NO[1] |
| Molecular Weight | 145.16 g/mol [1] |
| Appearance | Yellowish-brown crystalline powder[2] |
| Melting Point | 97-100 °C[2] |
| Solubility | Insoluble in water.[3] |
| Storage | Store at 0-8 °C[2] |
Table 2: Typical Purity and Yield in a Scaled-Up Synthesis
| Parameter | Value | Reference |
| Yield | 95% | [4] |
| Purity (HPLC) | 99.98% | [4] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound (Lab Scale)
This protocol provides a general procedure that can be adapted for scale-up.
Materials:
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Indole
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Anhydrous Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Zinc chloride
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Ice
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Saturated sodium carbonate solution
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Ethanol (for recrystallization)
Procedure:
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In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add anhydrous DMF.
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Cool the flask to 0-5 °C in an ice bath.
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Slowly add POCl₃ to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
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Stir the mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.
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In a separate flask, dissolve indole in anhydrous DMF.
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Slowly add the indole solution to the Vilsmeier reagent, keeping the temperature between 20-30 °C.
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After the addition is complete, warm the reaction mixture to 35-45 °C and stir for 1 hour.
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Add zinc chloride to the reaction mixture.
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Heat the mixture to 45-55 °C and reflux for 12 hours.[4]
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Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
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Neutralize the mixture with a saturated sodium carbonate solution until the pH is alkaline, which will cause the product to precipitate.
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Filter the precipitated solid and wash it thoroughly with water.
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Dry the crude product under vacuum.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain a pale yellow solid.[4]
Protocol 2: In-Process Monitoring by HPLC
Objective: To monitor the consumption of indole and the formation of this compound.
HPLC System:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
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Flow Rate: 1.0 mL/min
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Detector: UV at 254 nm
Procedure:
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Prepare a standard solution of this compound and indole in the mobile phase.
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During the reaction, carefully withdraw a small aliquot of the reaction mixture at regular intervals.
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Quench the aliquot with a suitable solvent (e.g., acetonitrile/water) and dilute it to a known concentration.
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Inject the diluted sample into the HPLC system.
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Compare the peak areas of indole and this compound in the sample chromatogram to those of the standards to determine the reaction progress.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield issues during scale-up.
References
preventing degradation of Indole-5-carboxaldehyde during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Indole-5-carboxaldehyde to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 0-8°C.[1] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to protect it from air and moisture.
Q2: What are the primary causes of this compound degradation?
A2: The primary degradation pathway for this compound is the oxidation of the aldehyde group to form indole-5-carboxylic acid. This process is accelerated by exposure to:
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Air (Oxygen): The aldehyde group is susceptible to oxidation in the presence of oxygen.
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Light: Photons can provide the energy to initiate and propagate the oxidation process.
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Moisture: The presence of water can facilitate degradation pathways.
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Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation.
Q3: What are the visible signs of this compound degradation?
A3: A common sign of degradation is a change in the appearance of the compound. Fresh, high-purity this compound is typically a yellowish-brown crystalline powder.[1] A significant darkening or change in color can indicate the presence of impurities formed through degradation.
Q4: How should I prepare and store solutions of this compound?
A4: this compound is soluble in organic solvents like DMSO and methanol (B129727) but is insoluble in water.[2] For experimental use, it is recommended to prepare fresh solutions immediately before use. If a stock solution must be prepared, use a dry, aprotic solvent such as DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light. Aqueous solutions are not recommended for storage.
Q5: How can I check the purity of my this compound?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. An HPLC method is particularly useful for quantifying the purity and detecting the presence of degradation products like indole-5-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Change in color of the solid compound (e.g., from yellowish-brown to dark brown). | Oxidation: The compound has likely been exposed to air and/or light over time. | 1. Confirm the identity and purity of the material using an appropriate analytical method (e.g., HPLC).2. If significant degradation has occurred, it is recommended to use a fresh batch of the compound for sensitive experiments.3. Ensure that the container is tightly sealed and flushed with an inert gas (e.g., nitrogen or argon) before storage.4. Store the container in a dark, refrigerated environment. |
| Inconsistent or unexpected experimental results. | Degradation of the compound: The active concentration of this compound may be lower than expected due to degradation in solid form or in solution. | 1. Prepare fresh solutions for each experiment from a reliable stock of the solid compound.2. Verify the purity of the solid compound using HPLC.3. If using a stock solution, ensure it has been stored correctly (aliquoted, protected from light, at a low temperature) and has not undergone multiple freeze-thaw cycles. |
| Poor solubility of the compound in organic solvents. | Degradation or presence of impurities: The degradation product, indole-5-carboxylic acid, may have different solubility characteristics. | 1. Attempt to dissolve a small amount in the intended solvent. If solubility is an issue, it may indicate the presence of impurities.2. Analyze the material to identify any insoluble components.3. Consider purification of the compound if necessary. |
Data Presentation
The following table provides illustrative data on the stability of this compound under various storage conditions. This data is intended to demonstrate the expected trends in stability and should be confirmed by experimental analysis.
| Storage Condition | Time | Purity (%) | Appearance |
| 2-8°C, Dark, Inert Atmosphere | 0 Months | >99% | Yellowish-brown powder |
| 6 Months | >98% | No significant change | |
| 12 Months | >97% | Slight darkening | |
| 25°C, Dark, Exposed to Air | 0 Months | >99% | Yellowish-brown powder |
| 1 Month | ~95% | Noticeable darkening | |
| 3 Months | <90% | Dark brown powder | |
| 25°C, Exposed to Light and Air | 0 Months | >99% | Yellowish-brown powder |
| 1 Week | ~90% | Significant darkening | |
| 1 Month | <80% | Dark, discolored solid |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
Objective: To determine the purity of this compound and quantify its primary degradation product, indole-5-carboxylic acid.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
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Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Dilute to a working concentration of 50 µg/mL with the mobile phase.
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Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration of 50 µg/mL in the mobile phase.
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Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Evaluation: Compare the retention time of the main peak in the sample chromatogram to that of the standard. The primary degradation product, indole-5-carboxylic acid, will typically have a shorter retention time. Calculate the purity by the area percentage of the main peak.
Protocol 2: Forced Degradation Study
Objective: To assess the stability of this compound under accelerated degradation conditions.
Procedure:
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Sample Preparation: Weigh several 10 mg samples of this compound into separate, appropriate vials.
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Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 24, 48, and 72 hours):
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Acid Hydrolysis: Add 1 mL of 0.1 M HCl and heat at 60°C.
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Base Hydrolysis: Add 1 mL of 0.1 M NaOH and heat at 60°C.
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Oxidation: Add 1 mL of 3% H₂O₂ and keep at room temperature.
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Thermal Degradation: Heat the solid sample at 80°C.
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Photodegradation: Expose the solid sample to a UV lamp (254 nm).
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Sample Analysis: At each time point, neutralize the acidic and basic samples, and then prepare all samples for HPLC analysis as described in Protocol 1.
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Data Evaluation: Analyze the chromatograms to identify and quantify the degradation products formed under each stress condition.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
identifying and removing impurities from Indole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from Indole-5-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can originate from the synthetic route. If synthesized via formylation of indole (B1671886), unreacted starting material or other indole isomers can be present. Oxidation of the aldehyde group to a carboxylic acid can also occur, especially with improper handling and storage. Residual solvents from the synthesis and purification steps are also potential impurities.
Q2: My this compound is off-white or yellowish. Is this normal?
A2: Pure this compound is typically a pale yellow to off-white solid.[1] Darker coloration, such as tan or brown, may indicate the presence of impurities, possibly from oxidation or side-reactions during synthesis. Further purification may be necessary if a high-purity, less colored product is required.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is sensitive to air.[1] To minimize oxidation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration at 5°C and protection from light are recommended.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
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Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction or purification.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of structural isomers and other impurities.[3][4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. Consider using a lower-boiling point solvent system. |
| No crystals form upon cooling. | The solution is too dilute, or there are no nucleation sites for crystal growth. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure this compound. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. |
| Low recovery of purified product. | Too much solvent was used, leading to product loss in the mother liquor. Premature crystallization occurred during hot filtration. | Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Colored impurities remain in the crystals. | The impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of compounds. | The eluent (solvent system) polarity is not optimal. The column was not packed properly. | Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system for good separation. Ensure the silica (B1680970) gel is packed uniformly without cracks or channels. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.[5] |
| Cracking of the silica gel bed. | The column has run dry, or heat was generated during packing. | Always keep the silica gel bed covered with the mobile phase. Pack the column using a slurry method to help dissipate heat. |
Data Presentation
Table 1: Purity of this compound
| Method | Purity Level | Reference |
| Gas Chromatography (GC) | >98.0% | [1][6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
1. Solvent Selection:
- Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for indole derivatives include ethanol (B145695), ethyl acetate/hexanes, and acetone/hexanes.[8]
2. Dissolution:
- In a fume hood, place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent and gently heat the mixture with stirring until the solid completely dissolves.
3. Decolorization (Optional):
- If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
- Swirl the flask and gently reheat for a few minutes.
4. Hot Filtration (if charcoal was used):
- Pre-heat a funnel and a new flask.
- Place a fluted filter paper in the hot funnel and quickly filter the hot solution to remove the charcoal.
5. Crystallization:
- Allow the hot, clear filtrate to cool slowly to room temperature.
- Then, place the flask in an ice bath to maximize crystal formation.
6. Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
7. Washing:
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
8. Drying:
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for purifying this compound using column chromatography.
1. Eluent Selection:
- Use Thin-Layer Chromatography (TLC) to determine a suitable eluent system that provides good separation of this compound from its impurities. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9]
2. Column Packing:
- In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent.
- Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and compact bed.
- Drain the excess solvent until it is just above the silica gel surface.
3. Sample Loading:
- Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.
- Carefully load the sample onto the top of the silica gel bed.
4. Elution:
- Begin eluting with the determined solvent system.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[10]
5. Fraction Collection:
- Collect the eluting solvent in separate fractions.
6. Analysis:
- Analyze the collected fractions using TLC to identify which fractions contain the pure product.
7. Solvent Evaporation:
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method for the HPLC analysis of this compound.
1. Instrumentation:
- HPLC system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Prepare Mobile Phase A: Water with 0.1% formic acid.
- Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
- Degas the solvents.
3. Sample Preparation:
- Dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or the mobile phase) to a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter.
4. Instrument Setup:
- Equilibrate the HPLC system and column with the initial mobile phase composition until a stable baseline is achieved.
- Set the column oven temperature (e.g., 40-50 °C).
- Set the UV detector wavelength (e.g., 280 nm).[11]
5. Analysis:
- Inject a standard solution of pure this compound to determine its retention time.
- Inject the sample solution.
- Run a gradient program, for example: start with a low percentage of Mobile Phase B, and gradually increase it over time.
6. Data Analysis:
- Identify the peak corresponding to this compound by comparing its retention time with the standard.
- Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: Workflow for Impurity Identification and Removal.
Caption: Decision Tree for Purification Method Selection.
References
- 1. labproinc.com [labproinc.com]
- 2. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(1196-69-6) 13C NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. This compound, 5G | Labscoop [labscoop.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Resolving Solubility Challenges with Indole-5-carboxaldehyde
Welcome to the Technical Support Center for Indole-5-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for issues related to the solubility of this compound in organic solvents during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a compound that is practically insoluble in water.[1] It demonstrates solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol (B129727).[1] Due to the structural similarities, its solubility behavior is often comparable to its isomer, Indole-3-carboxaldehyde, which is soluble in polar aprotic solvents like DMSO and dimethylformamide (DMF), as well as polar protic solvents like methanol and ethanol.
Q2: I am having difficulty dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Increase the solvent volume: The concentration of your solution may be too high. Try adding more solvent to decrease the concentration.
-
Gentle heating: Warming the mixture can increase the rate of dissolution. However, be cautious about the thermal stability of this compound.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
Use of a co-solvent: Adding a small amount of a good solvent (like DMSO) to a solvent in which the compound has poor solubility can significantly improve overall solubility.
Q3: My this compound precipitates out of solution when I add it to an aqueous buffer. How can I prevent this?
A3: Precipitation upon addition to an aqueous buffer is a common issue for compounds with low water solubility. To mitigate this, it is recommended to first dissolve the this compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. Then, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This technique helps to disperse the compound quickly and can prevent immediate precipitation. For a related compound, Indole-3-carboxaldehyde, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[2]
Troubleshooting Guide
Issue 1: this compound is not dissolving in the selected organic solvent.
If this compound fails to dissolve in your chosen solvent, follow this workflow to identify a suitable solution.
References
managing air sensitivity of Indole-5-carboxaldehyde in reactions
Welcome to the technical support center for Indole-5-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the air sensitivity of this compound and its management in chemical reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| Low or no product yield in your reaction. | 1. Degradation of this compound: The starting material may have degraded due to improper storage or handling, leading to a lower effective concentration.[1][2] 2. Reaction with atmospheric oxygen: The reaction itself might be sensitive to oxygen, leading to the formation of undesired byproducts.[3] 3. Inhibition by moisture: Trace amounts of water in the reaction can quench reagents or catalyze side reactions.[2] | 1. Verify the purity of your starting material: Use a fresh bottle or test the purity of your current stock using techniques like NMR or melting point analysis. 2. Employ an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere using Schlenk line techniques or a glovebox.[4][5] 3. Use anhydrous solvents and reagents: Ensure all solvents are properly dried and that other reagents are anhydrous. |
| Formation of multiple products or side reactions. | 1. Oxidation of this compound: The aldehyde functional group can be oxidized to a carboxylic acid, which may then participate in side reactions.[6] 2. Air-induced side reactions: The presence of oxygen can initiate radical pathways or other undesired transformations. | 1. Degas your solvents: Before use, sparge your solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen. 2. Run the reaction under an inert atmosphere: This will minimize the presence of oxygen and reduce the likelihood of oxidation.[3] |
| The solid this compound has changed color (e.g., from pale yellow to brown). | 1. Oxidation: Prolonged exposure to air can cause the oxidation of the aldehyde to indole-5-carboxylic acid and other colored impurities.[6] 2. Light exposure: Indole derivatives can be sensitive to light, which can catalyze degradation.[6] | 1. Store under an inert atmosphere: For long-term storage, keep the solid in a tightly sealed container under nitrogen or argon.[7] 2. Protect from light: Store the container in a dark place or use an amber vial.[6] 3. Aliquot upon receipt: To minimize repeated exposure of the bulk material to air, consider dividing it into smaller, single-use portions upon arrival.[6] |
| A solution of this compound changes color or shows reduced reactivity over time. | 1. Degradation in solution: this compound is less stable in solution than in its solid form, especially in the presence of air.[6] | 1. Prepare solutions fresh: For best results, prepare solutions of this compound immediately before use. 2. Store solutions under an inert atmosphere: If a solution must be stored, keep it in a sealed vial under nitrogen or argon and in the dark. |
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and protected from light.[6][7] Storing it in a cool, dark, and dry place is recommended. For long-term storage, consider keeping it in a desiccator within a refrigerator.
Q2: What is the primary degradation product of this compound when exposed to air?
A2: The primary degradation product is Indole-5-carboxylic acid, formed by the oxidation of the aldehyde functional group.[6] This transformation can be accelerated by the presence of light and moisture.
Q3: Can I handle this compound on the open bench?
A3: For weighing and transferring the solid, it is highly recommended to do so in a glovebox under an inert atmosphere.[5] If a glovebox is not available, you can weigh it out quickly on the bench and immediately place it in a reaction flask that can be purged with an inert gas. However, minimizing exposure to air is crucial to prevent degradation.
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection can be an initial indicator; a significant color change from pale yellow to brown suggests degradation.[6] For a more definitive assessment, you can check the melting point, which will likely be lower and broader for an impure sample. Analytical techniques such as ¹H NMR spectroscopy can show the appearance of new peaks corresponding to impurities, and HPLC analysis can be used to quantify the purity.
Quantitative Data on Stability (General Guidance)
| Condition | Expected Stability | Comments |
| Solid, under inert atmosphere, dark, cool | High | This is the optimal storage condition for long-term stability. |
| Solid, in air, dark, room temperature | Moderate to Low | Gradual oxidation is expected over time. The rate will depend on humidity and frequency of exposure. |
| In aprotic solvent (e.g., THF, DCM) under inert atmosphere | Moderate | Solutions are generally less stable than the solid. Should be used within a reasonable timeframe (hours to days). |
| In aprotic solvent (e.g., THF, DCM) in air | Low | Rapid degradation can be expected, especially if exposed to light. |
| In protic solvent (e.g., Methanol, Ethanol) in air | Low | Protic solvents may facilitate degradation pathways. |
Experimental Protocols
Protocol 1: Handling and Dispensing Solid this compound using a Glovebox
This protocol describes the best practice for handling solid, air-sensitive this compound.
Materials:
-
This compound in its original container
-
Spatula
-
Weighing paper or a tared vial
-
Reaction flask with a septum
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Transfer all necessary items (spatula, weighing paper/vial, reaction flask) into the glovebox antechamber.
-
Evacuate and refill the antechamber with the inert glovebox gas at least three times.
-
Move the items into the main glovebox chamber.
-
Inside the glovebox, open the container of this compound.
-
Using the clean spatula, weigh the desired amount of the solid onto the weighing paper or directly into the tared vial.
-
Transfer the weighed solid into the reaction flask.
-
Seal the reaction flask with the septum.
-
Properly seal the original container of this compound.
-
The sealed reaction flask can now be removed from the glovebox for the subsequent reaction steps.
Protocol 2: Schiff Base Formation with this compound under an Inert Atmosphere
This protocol provides a general method for the synthesis of a Schiff base using the air-sensitive this compound, employing Schlenk line techniques.
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
Anhydrous ethanol (B145695)
-
Schlenk flask equipped with a magnetic stir bar and a condenser
-
Septa
-
Cannula (double-tipped needle)
-
Nitrogen or argon gas source with a bubbler
-
Syringes and needles
Procedure:
-
Glassware Preparation: Dry all glassware, including the Schlenk flask, condenser, and magnetic stir bar, in an oven at 120 °C overnight. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Adding the Aldehyde: Weigh the this compound (1 equivalent) in a glovebox and add it to the Schlenk flask as described in Protocol 1. If a glovebox is not available, quickly weigh it and add it to the flask, then immediately purge the flask with inert gas.
-
Solvent Addition: Add anhydrous ethanol to the Schlenk flask via a cannula or a syringe under a positive pressure of inert gas.
-
Amine Addition: Dissolve the primary amine (1 equivalent) in a separate flask with anhydrous ethanol under an inert atmosphere. Transfer this solution to the Schlenk flask containing the aldehyde solution via a cannula or syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux under a positive pressure of inert gas (monitored by the bubbler). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by cooling the solution to induce precipitation and then filtering, or by removing the solvent under reduced pressure. All work-up steps should be performed with an awareness of the potential air sensitivity of the product.
Visualizations
Caption: Oxidative degradation of this compound.
Caption: Workflow for reactions with air-sensitive this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Analysis of Indole-5-carboxaldehyde and Indole-3-carboxaldehyde for Researchers and Drug Development Professionals
Indole-5-carboxaldehyde and Indole-3-carboxaldehyde (B46971) are two isomeric aromatic aldehydes that, while structurally similar, exhibit distinct physicochemical properties, reactivity, and biological activities. This guide provides a comprehensive, data-driven comparison of these two compounds, offering valuable insights for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of this compound and Indole-3-carboxaldehyde is presented below. These differences in properties, such as melting point and spectral data, arise from the different positions of the aldehyde group on the indole (B1671886) ring, which influences the electronic distribution and intermolecular interactions.
| Property | This compound | Indole-3-carboxaldehyde |
| Molecular Formula | C₉H₇NO | C₉H₇NO |
| Molecular Weight | 145.16 g/mol [1] | 145.16 g/mol [2] |
| Appearance | - | Tan powder[2] |
| Melting Point | 100-103 °C[3] | 198 °C[4] |
| Boiling Point | - | - |
| Solubility | - | Soluble in ethanol, slightly soluble in cold water. |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J=3.1 Hz, 1H), 7.53 (dd, J=8.5, 1.4 Hz, 1H), 7.37 (d, J=8.5 Hz, 1H)[5] | δ 9.942 (H18), 8.292 (H16), 8.100 (H14), 7.518 (H15), 7.244 (H12, H13)[6] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6[5] | δ 185.448 (C11), 138.943 (C5), 137.516 (C9), 124.583 (C8), 123.927 (C2), 122.589 (C1), 121.288 (C3), 118.631 (C7), 112.887 (C4)[6] |
| CAS Number | 1196-69-6[1] | 487-89-8[4] |
Synthesis and Reactivity
Both isomers can be synthesized through various methods, with the Vilsmeier-Haack reaction being a common and efficient method for the formylation of indoles.[7] The position of the aldehyde group significantly influences the reactivity of the indole ring. In Indole-3-carboxaldehyde, the electron-withdrawing aldehyde group at the C3 position deactivates the pyrrole (B145914) ring towards electrophilic substitution, while the benzene (B151609) ring remains reactive. Conversely, in this compound, the aldehyde group on the benzene ring influences its reactivity, while the pyrrole ring's reactivity is less affected.
The aldehyde functionality in both molecules allows for a variety of chemical transformations, including oxidations, reductions, and condensation reactions, making them versatile building blocks in organic synthesis.[4][8]
Biological Activity: A Tale of Two Isomers
While both compounds are used in the synthesis of bioactive molecules,[8][9] Indole-3-carboxaldehyde has been more extensively studied for its direct biological effects.
Indole-3-carboxaldehyde:
Indole-3-carboxaldehyde is a metabolite of dietary L-tryptophan produced by gut microbiota.[4] It is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining mucosal homeostasis.[4][10] Activation of AhR by Indole-3-carboxaldehyde in intestinal immune cells stimulates the production of interleukin-22 (IL-22), which plays a crucial role in gut immunity.[4]
Derivatives of Indole-3-carboxaldehyde have shown a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[11][12]
This compound:
This compound is primarily utilized as a versatile intermediate in the synthesis of various pharmaceutical agents and bioactive compounds.[8] It serves as a crucial building block for molecules with potential anti-inflammatory and anticancer properties.[8] For instance, it is a reactant in the preparation of curcumin (B1669340) derivatives with anti-proliferative and anti-inflammatory activities and in the structure-based drug design of Aurora kinase A inhibitors.[3][13]
Experimental Protocols
Synthesis of Indole-3-carboxaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of indole using a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Materials:
-
Indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice-salt bath. Slowly add POCl₃ dropwise while maintaining a low temperature.
-
Reaction with Indole: Prepare a solution of indole in DMF and add it dropwise to the Vilsmeier reagent, ensuring the temperature remains low.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion.
-
Work-up and Isolation: The reaction mixture is quenched by pouring it into ice water. The solution is then made alkaline with NaOH solution to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.[7][14]
Aryl Hydrocarbon Receptor (AhR) Activation Luciferase Reporter Gene Assay
This assay is used to determine if a compound can activate the AhR signaling pathway.
Principle: This assay utilizes a reporter cell line that has been genetically engineered to contain a luciferase reporter gene under the control of a promoter with Dioxin-Response Elements (DREs). When an AhR agonist binds to and activates the AhR, the AhR-ligand complex translocates to the nucleus and binds to the DREs, inducing the expression of the luciferase gene. The resulting luminescence is proportional to the extent of AhR activation.
Procedure:
-
Cell Culture: Culture the AHR reporter cell line in appropriate media.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Indole-3-carboxaldehyde) and a reference agonist. Add the compounds to the cells.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for AhR activation and luciferase expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates agonist activity.[15]
Visualizing Key Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the AhR signaling pathway and the general workflow for the synthesis of Indole-3-carboxaldehyde.
References
- 1. This compound | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 1196-69-6 [sigmaaldrich.com]
- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Indole-5-carboxaldehyde and its Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its simpler derivatives, indole carboxaldehydes have garnered significant attention for their diverse pharmacological properties. The position of the carboxaldehyde group on the indole ring profoundly influences the molecule's biological activity, leading to a range of effects from anticancer and anti-inflammatory to antimicrobial and antioxidant activities. This guide provides a comparative overview of the biological activities of Indole-5-carboxaldehyde and its positional isomers, supported by available experimental data.
Data Presentation
The following tables summarize the quantitative data for the biological activities of various indole carboxaldehyde isomers and their derivatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is a compilation from various sources.
Table 1: Anticancer Activity of Indole Carboxaldehyde Derivatives
| Isomer Position | Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| 2 | Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 | [1] |
| 2 | Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 | [1] |
| 2 | Indole-2-carboxamide (5e) | Panc-1 (Pancreatic) | 1.00 | [2] |
| 2 | Indole-2-carboxamide (5e) | A-549 (Lung) | 0.95 | [2] |
| 2 | Indole-2-carboxamide (5e) | MCF-7 (Breast) | 0.80 | [2] |
| 3 | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [3] |
| 3 | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [3] |
| 5 | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | EGFRWT | 0.068 | [4] |
| 5 | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g) | EGFRWT | 0.074 | [4] |
| 7 | Indole-7-carboxaldehyde | Cytochrome P450 2A6 | Not specified (in silico) | [2] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Indole Carboxaldehyde Derivatives
| Isomer Position | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| 3 | Indole-3-carbaldehyde semicarbazone (1) | Staphylococcus aureus | 100 | [5] |
| 3 | Indole-3-carbaldehyde semicarbazone (1) | Bacillus subtilis | 100 | [5] |
| 3 | Indole-3-carbaldehyde semicarbazone (2) | Staphylococcus aureus | 150 | [5] |
| 3 | Indole-3-carbaldehyde semicarbazone (2) | Bacillus subtilis | 150 | [5] |
| 5 | Ciprofloxacin-Indole Hybrid (3a) | Staphylococcus aureus | 0.25 - 32 | [6] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Biological Activities of Indole Carboxaldehyde Isomers
Indole-2-carboxaldehyde
Derivatives of indole-2-carboxaldehyde have demonstrated significant potential as anticancer agents.[1][2] Studies have shown that specific indole-2-carboxamide derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, including breast, pancreatic, and lung cancer.[2] Some of these compounds have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins involved in cancer cell proliferation and survival.[2]
Indole-3-carboxaldehyde (B46971)
Indole-3-carboxaldehyde is the most extensively studied isomer. Its derivatives have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][5] Furthermore, indole-3-carbinol, a related compound, has been shown to suppress the activation of NF-κB and IκBα kinase, which are crucial in inflammatory and cancer processes.[7][8] This suggests that compounds derived from the indole-3-carboxaldehyde scaffold may exert their effects through the modulation of key inflammatory and survival pathways.
Indole-4-carboxaldehyde
Indole-4-carboxaldehyde, isolated from the seaweed Sargassum thunbergii, has been shown to possess anti-inflammatory properties.[9] It can attenuate methylglyoxal-induced hepatic inflammation by preventing the increase in pro-inflammatory gene expression and the formation of advanced glycation end-products (AGEs).[9][10]
This compound
While specific quantitative data on the biological activity of this compound itself is limited in the readily available literature, it is widely used as a versatile building block for the synthesis of more complex bioactive molecules.[6] Its derivatives have been explored for various therapeutic applications, including as antimicrobial agents.[6]
Indole-6-carboxaldehyde
Indole-6-carboxaldehyde, also isolated from the brown algae Sargassum thunbergii, has demonstrated protective effects against oxidative stress.[11] It has been shown to prevent oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis in skeletal myoblasts.[11] The underlying mechanism is believed to involve the regulation of the ROS-AMPK signaling pathway.
Indole-7-carboxaldehyde
In silico studies have suggested the potential of Indole-7-carboxaldehyde as an anticancer agent through its interaction with cytochrome P450 2A6, an enzyme involved in the metabolism of carcinogens.[2] However, further experimental validation is required to confirm this activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization based on the specific compounds and cell lines being tested.
MTT Assay for Anticancer Activity
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[12]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compounds.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is determined from a plot of scavenging activity against compound concentration.[13]
Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)
This assay indirectly measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452).
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compounds for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reagent Addition: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to 100 µL of the supernatant in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Modulated by Indole-3-Carboxaldehyde
Caption: Potential signaling pathways modulated by Indole-3-Carboxaldehyde derivatives.
General Experimental Workflow for Biological Activity Screening
Caption: A generalized experimental workflow for screening the biological activity of compounds.
Nrf2/HO-1 Pathway Activation by Indole-6-carboxaldehyde
Caption: Proposed activation of the Nrf2/HO-1 antioxidant pathway by Indole-6-carboxaldehyde.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Indole-5-carboxaldehyde Quantification
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of Indole-5-carboxaldehyde is essential for its study in various biological and pharmaceutical applications. The validation of analytical methods is a critical process that ensures the accuracy, reproducibility, and reliability of quantitative data. This guide provides a comparative overview of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines detailed experimental protocols for each methodology and presents expected performance data based on the analysis of structurally related indole (B1671886) compounds, providing a solid foundation for method development and validation.
General Principles of Analytical Method Validation
The validation of an analytical method is a comprehensive process to confirm that its performance characteristics are suitable and reliable for the intended application. Key validation parameters include:
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true concentration of the analyte.
-
Precision: The degree of agreement among a series of measurements.
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Sensitivity: Defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
The following diagram illustrates a typical workflow for the validation of an analytical method.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound depends on the specific requirements of the study, including the sample matrix, expected analyte concentration, required sensitivity and selectivity, and available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio after ionization. | Separation by gas chromatography, detection by mass-to-charge ratio after ionization. |
| Applicability | Non-volatile and thermally stable compounds. Good for routine analysis at moderate concentrations. | Wide range of compounds, including non-volatile and thermally labile ones. Ideal for complex matrices and low concentrations.[1] | Volatile and thermally stable compounds. May require derivatization for polar analytes.[2] |
| Sensitivity | Moderate (µg/mL to high ng/mL). | Very high (low ng/mL to pg/mL).[1][3] | High (ng/mL to pg/mL), but dependent on volatility and thermal stability. |
| Selectivity | Moderate. Relies on chromatographic separation to resolve interferences. | Very high. Can distinguish compounds with the same retention time but different masses.[4] | Very high. Provides structural information from fragmentation patterns. |
| Sample Prep. | Relatively simple (e.g., filtration, dilution). | Can be more complex (e.g., protein precipitation, solid-phase extraction).[1] | Often requires derivatization to increase volatility. |
| Linearity (R²) (Typical) | > 0.998[5] | > 0.99[6] | > 0.99 |
| Accuracy (% Recovery) (Typical) | 90-101%[5] | 85-115%[6] | 80-120% |
| Precision (%RSD) (Typical) | < 5% | < 15%[6] | < 15% |
| Cost | Lower instrument and operational cost. | Higher instrument and maintenance cost. | Moderate to high instrument cost. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are proposed protocols based on methods for structurally similar compounds and should be fully validated for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method suitable for routine analysis, particularly at moderate to high concentrations.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving in the initial mobile phase composition and filtering through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by scanning a standard solution (likely in the 280-320 nm range).
-
Injection Volume: 10-20 µL
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: Ramp to 90% B
-
15-20 min: Hold at 90% B
-
20.1-25 min: Return to 10% B (equilibration)
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices and trace-level quantification.[4]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][3]
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
-
Isotopically labeled internal standard (e.g., this compound-d4), if available.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Sample and Standard Preparation:
-
Prepare calibration standards in a surrogate matrix (e.g., blank plasma or buffer).
-
For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[1]
-
Vortex, centrifuge, and transfer the supernatant for analysis.
-
-
LC Conditions:
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Gradient Elution: Develop a suitable gradient to ensure optimal separation from matrix components.
-
-
MS/MS Detection:
-
Ionization Mode: Positive ESI or APCI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize by infusing a standard solution. For this compound (MW: 145.16), the precursor ion would be [M+H]⁺ at m/z 146.1. Product ions would be determined experimentally.
-
-
Quantification:
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Solvent (e.g., Acetonitrile, Dichloromethane).
-
This compound standard.
Procedure:
-
Derivatization:
-
Evaporate the solvent from the sample extract.
-
Add the derivatizing agent and a suitable solvent.
-
Heat the mixture (e.g., 70°C for 30 minutes) to form a volatile derivative (e.g., a trimethylsilyl (B98337) derivative).
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
Quantification:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Quantify using the peak area against a calibration curve prepared from derivatized standards.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a general signaling pathway that indole derivatives are known to modulate and a typical experimental workflow for sample analysis.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmro.in [cmro.in]
- 5. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniklinik-freiburg.de [uniklinik-freiburg.de]
comparing the efficacy of different Indole-5-carboxaldehyde synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Indole-5-carboxaldehyde is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. Its strategic importance necessitates the use of efficient and reliable synthetic routes. This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound, offering a comprehensive overview of their efficacy based on experimental data.
Comparison of Synthetic Routes
The selection of an appropriate synthetic pathway for this compound is critical and depends on factors such as desired yield, purity, scalability, and the availability of starting materials and reagents. Below is a summary of two effective methods:
| Synthesis Route | Starting Material(s) | Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages |
| Route 1: Direct Formylation of Indole (B1671886) | Indole, Ethyl Formate (B1220265) | Sodium ethoxide, concentrated hydrochloric acid | 12 hours | 95 | >99 | High yield and purity, readily available starting materials. |
| Route 2: Oxidation of 5-Methylindole (B121678) | 5-Methylindole | N-Bromosuccinimide (NBS), Sodium bicarbonate, DMSO | 4 hours | 85 | High | Milder reaction conditions, avoids strongly acidic or basic environments. |
Experimental Protocols
Route 1: Direct Formylation of Indole
This method involves the direct introduction of a formyl group onto the indole ring using ethyl formate as the formylating agent in a basic medium, followed by acidic workup.
Methodology:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Indole is added to the sodium ethoxide solution and stirred.
-
Ethyl formate is then added dropwise to the mixture.
-
The reaction mixture is heated to 45-55°C and refluxed for 12 hours.
-
After reflux, the mixture is filtered while hot.
-
The filtrate is cooled to -10°C to precipitate the product.
-
The crude product is collected by filtration and then treated with concentrated hydrochloric acid.
-
The resulting solid is filtered to yield this compound as a pale yellow solid.[1]
Reaction Pathway: Direct Formylation of Indole
Caption: Direct formylation of indole to yield this compound.
Route 2: Oxidation of 5-Methylindole
This route utilizes the oxidation of the methyl group at the 5-position of the indole ring to an aldehyde. This method is advantageous for its milder reaction conditions.
Methodology:
-
5-Methylindole is dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred for a specified period, typically around 4 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, an aqueous solution of sodium bicarbonate is added to quench the reaction.
-
The mixture is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Reaction Pathway: Oxidation of 5-Methylindole
Caption: Oxidation of 5-methylindole to this compound.
Conclusion
Both the direct formylation of indole and the oxidation of 5-methylindole present viable and effective methods for the synthesis of this compound. The direct formylation route offers a remarkably high yield and purity, making it an excellent choice for large-scale production where maximizing output is a priority. However, it requires handling of metallic sodium and strong acid.
On the other hand, the oxidation of 5-methylindole provides a valuable alternative with milder reaction conditions, which can be advantageous when working with sensitive substrates or when avoiding harsh reagents is a priority. The choice between these two routes will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations.
References
Structure-Activity Relationship of Indole-5-carboxaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-5-carboxaldehyde, a key heterocyclic building block, serves as a versatile scaffold for the synthesis of a diverse array of bioactive compounds. The inherent properties of the indole (B1671886) nucleus, coupled with the reactive aldehyde group at the 5-position, provide a unique platform for structural modifications to modulate pharmacological activity. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
Comparative Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indole ring and the modifications of the carboxaldehyde group. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of these compounds.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R Group (at N1-position) | Modification at C5-position | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | -CH2CH2CH3 | Tyrphostin derivative | Huh-7 (Hepatocellular Carcinoma) | 0.01-0.04 | [1] |
| 2b | -CH3 | Tyrphostin derivative | 518A2 (Melanoma) | 2.8 | [1] |
| 3a | (p-Cymene)dichloridoruthenium(II) complex of 2a | Tyrphostin derivative | MCF-7/Topo (Topotecan-resistant Breast Carcinoma) | 0.18 | [1] |
| 5-Indolylimino Derivative | Not Applicable | Schiff base with an amine | KB-3-1 (Cervix Carcinoma) | 19.6 | [2] |
| Hydrazineylidene Derivative | Not Applicable | Hydrazone derivative | KB-3-1 (Cervix Carcinoma) | 57.7 | [2] |
Structure-Activity Relationship Insights (Anticancer):
-
Tyrphostin Derivatives: The tyrphostin derivative 2a , with a propyl group at the N1-position, exhibited potent activity against Huh-7 hepatocellular carcinoma cells.[1]
-
Metal Complexation: Complexation with ruthenium, as in compound 3a , significantly enhanced the activity against multi-drug resistant MCF-7/Topo breast cancer cells, suggesting a potential strategy to overcome drug resistance.[1]
-
Schiff Bases and Hydrazones: Schiff base and hydrazone derivatives of this compound have demonstrated moderate cytotoxic effects, with their potency influenced by the nature of the amine or hydrazine (B178648) component.[2]
Antimicrobial Activity
This compound derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their antimicrobial efficacy.
Table 2: Antimicrobial Activity of 5-Substituted Indole Dihydropyrimidine (B8664642) Derivatives
| Compound ID | R Group (at C5 of Indole) | Test Organism | MIC (µg/mL) | Reference |
| 3a | H | Escherichia coli | 100 | [3] |
| 3d | I | Escherichia coli | 100 | [3] |
| 6a | H | Escherichia coli | 50 | [3] |
| 6d | I | Escherichia coli | 50 | [3] |
| 6e | H | Pseudomonas aeruginosa | 75 | [3] |
| 6h | I | Pseudomonas aeruginosa | 75 | [3] |
Structure-Activity Relationship Insights (Antimicrobial):
-
Dihydropyrimidine Core: The fusion of a dihydropyrimidine ring to the indole-3-carboxaldehyde (B46971), with substitutions at the indole-5-position, has been shown to be a viable strategy for developing antimicrobial agents.[3]
-
Impact of Halogenation: In the studied series, the presence of a halogen (e.g., Iodine) at the 5-position of the indole ring did not significantly alter the MIC values against the tested bacterial strains.[3]
-
Modification of the Aldehyde: Conversion of the indole-3-carboxaldehyde to the corresponding dihydropyrimidine derivative (compounds 6a-h) led to a general improvement in antimicrobial activity compared to the parent aldehydes (compounds 3a-d).[3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are methodologies for key assays used in the evaluation of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[6]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[4][6]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]
Griess Assay for Anti-Inflammatory Activity (Nitric Oxide Measurement)
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite (B80452).
Principle: The Griess reagent converts nitrite into a purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
Procedure:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Visualizing Key Pathways and Workflows
To better understand the mechanisms of action and the process of drug discovery, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1196-69-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
Indole-5-carboxaldehyde: A Versatile Scaffold in Drug Design Compared to Other Key Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the identification and optimization of molecular scaffolds that provide a framework for potent and selective drug candidates. Among the myriad of heterocyclic structures, the indole (B1671886) nucleus holds a privileged position, consistently appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive comparison of Indole-5-carboxaldehyde as a drug design scaffold against other prominent heterocycles, namely pyridine, quinoline (B57606), pyrimidine, and thiophene (B33073). The comparison is supported by quantitative experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways.
The Rise of this compound in Medicinal Chemistry
This compound, a derivative of the indole scaffold, has emerged as a particularly versatile building block in drug discovery. Its unique chemical architecture, featuring a reactive aldehyde group at the 5-position of the indole ring, allows for facile structural modifications and the synthesis of diverse compound libraries.[2] This strategic placement of the aldehyde functionality provides a convenient handle for introducing various pharmacophoric elements, enabling the fine-tuning of biological activity and pharmacokinetic properties. Researchers have successfully utilized this compound to synthesize compounds with significant anti-inflammatory and anticancer properties.[2]
Comparative Analysis of Biological Activities
To provide an objective comparison, the following sections present quantitative data on the anticancer and antimicrobial activities of derivatives of this compound and other key heterocycles. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the published literature. Therefore, the data presented here is a curated selection from various studies, with experimental conditions specified to allow for the most informed comparison possible.
Anticancer Activity
The development of novel anticancer agents is a primary focus of drug discovery. The following tables summarize the cytotoxic activity (IC50 values) of derivatives of this compound, Pyridine, Quinoline, Pyrimidine, and Thiophene against various human cancer cell lines. A lower IC50 value indicates a higher potency of the compound.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-5-carboxamide Derivative | MCF-7 (Breast) | 1.43 - 5.48 | [3] |
| Primaquine–Indole Carboxamide | LNCaP (Prostate) | High to low µM range | [4] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 1.2 ± 0.02 | [5] |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | 11.10 ± 0.07 | [5] |
| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 ± 0.4 | [6] |
| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 ± 0.3 | [6] |
Table 2: Anticancer Activity of Pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea (8e) | MCF-7 (Breast) | 0.22 | [7] |
| Pyridine-Urea (8n) | MCF-7 (Breast) | 1.88 | [7] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | 4.5 ± 0.3 | [8] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | HepG2 (Liver) | 7.5 ± 0.1 | [8] |
| Spiro-pyridine derivative (7) | Caco-2 (Colon) | 7.83 ± 0.5 | [9] |
Table 3: Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone (12e) | MGC-803 (Gastric) | 1.38 | [10] |
| Quinoline-Chalcone (12e) | HCT-116 (Colon) | 5.34 | [10] |
| Quinoline-Chalcone (6) | HL-60 (Leukemia) | 0.59 | [10] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [2] |
| Quinoline Schiff base Cu(II) complex | A-549 (Lung) | 37.03 | [11] |
Table 4: Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine (4i) | MCF-7 (Breast) | 0.33 ± 0.24 | [5] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine (4i) | HeLa (Cervical) | 0.52 ± 0.13 | [5] |
| Pyrido[2,3-d]pyrimidine (1n) | HCT-116 (Colon) | 1.98 ± 0.69 | [12] |
| Pyrido[2,3-d]pyrimidine (2a) | A549 (Lung) | >50 | [13] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | Strong Inhibition | [14] |
Table 5: Anticancer Activity of Thiophene Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide (2b) | Hep3B (Liver) | 5.46 | [15] |
| Thiophene Carboxamide (2d) | Hep3B (Liver) | 8.85 | [15] |
| Thiophene Pyridine based compound (1m) | MCF-7 (Breast) | 0.09 | [16] |
| Thiophene derivative (TP 5) | HepG2 (Liver) | Higher activity than paclitaxel | [17] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (8e) | Various | 0.411 - 2.8 | [18] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The following tables summarize the minimum inhibitory concentration (MIC) values of derivatives of this compound and other heterocycles against various microbial strains. A lower MIC value indicates a greater potency of the compound.
Table 6: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-substituted Indole Dihydropyrimidine (6e-h) | Bacterial Strains | 50 | |
| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | |
| Ciprofloxacin-Indole Hybrid (8b) | S. aureus CMCC 25923 | 0.0625 | |
| Synthetic Indole derivative (SMJ-2) | MRSA | 0.25 - 2 | |
| Indole-3-aldehyde hydrazone | S. aureus | 6.25 - 100 |
Table 7: Antimicrobial Activity of Other Heterocycle Derivatives
| Compound/Derivative | Heterocycle | Microorganism | MIC (µg/mL) | Reference |
| Not Specified | Pyridine | Not Specified | Not Specified | |
| Not Specified | Quinoline | Not Specified | Not Specified | |
| Not Specified | Pyrimidine | Not Specified | Not Specified | |
| Not Specified | Thiophene | Not Specified | Not Specified |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound Derivatives
Protocol 1: Synthesis of this compound Schiff Base Derivatives
-
Materials: this compound, substituted primary amine (e.g., aniline), ethanol (B145695) or glacial acetic acid, round-bottom flask, reflux condenser, magnetic stirrer with heating plate, beakers, filtration apparatus, and Thin Layer Chromatography (TLC) apparatus.
-
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of ethanol.
-
Add an equimolar amount (10 mmol) of the substituted primary amine to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture with stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
-
Dry the purified product and characterize it using spectroscopic methods (NMR, IR, Mass Spectrometry).
-
Protocol 2: Synthesis of this compound Chalcone (B49325) Derivatives (Claisen-Schmidt Condensation)
-
Materials: this compound, substituted acetophenone (B1666503), ethanol, aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (e.g., 40%), round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, and TLC apparatus.
-
Procedure:
-
In a flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 20-30 mL of ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous KOH or NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the crude chalcone by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the product from ethanol to yield the pure chalcone.
-
Dry the purified product and characterize it by spectroscopic methods.
-
Protocol 3: Synthesis of this compound Hydrazone Derivatives
-
Materials: this compound, hydrazide derivative (e.g., isoniazid), ethanol, glacial acetic acid, round-bottom flask, reflux condenser, and magnetic stirrer.
-
Procedure:
-
Dissolve 10 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add an equimolar amount (10 mmol) of the hydrazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and recrystallize from a suitable solvent if necessary.
-
Dry the final product and characterize it.
-
Biological Assays
Protocol 4: MTT Assay for Anticancer Activity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]
-
Protocol 5: Broth Microdilution Method for MIC Determination
-
Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Serially dilute the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its biological effect is crucial for rational drug design. This compound derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation.
Apoptosis Induction via NF-κB and JNK/AP-1 Pathways
Some indole derivatives have been shown to induce apoptosis in cancer cells by modulating the NF-κB and JNK/AP-1 signaling pathways. The diagram below illustrates a simplified representation of this process.
References
- 1. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substrate selective synthesis of indole, tetrahydroquinoline and quinoline derivatives via intramolecular addition of hydrazones and imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 12. ajchem-b.com [ajchem-b.com]
- 13. benchchem.com [benchchem.com]
- 14. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Induction of apoptosis by DC-81-indole conjugate agent through NF-kappaB and JNK/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Potential of Indole-Based Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. Among its derivatives, indole-based aldehydes have emerged as versatile compounds with significant therapeutic potential, including potent antioxidant effects. This guide provides an objective comparison of the antioxidant activity of various indole-based aldehydes, supported by experimental data from key in vitro assays. Detailed methodologies for these experiments are provided to facilitate reproducibility and further investigation.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of several indole-3-carboxaldehyde (B46971) analogues has been systematically evaluated. The following table summarizes the quantitative data from a study by Basavaraja et al., where a series of indole-3-carboxaldehyde derivatives conjugated with different aryl amines were synthesized and assessed for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical and inhibit microsomal lipid peroxidation (LPO).
Table 1: Antioxidant Activity of Indole-3-carboxaldehyde-Aryl Amine Conjugates [1][2]
| Compound | Substitution on Aryl Amine | DPPH Scavenging Activity (%) at 100 µg/mL | Inhibition of Lipid Peroxidation (%) at 100 µg/mL |
| 3 | (Indole-3-carboxaldehyde) | 58.34 ± 1.01 | 54.34 ± 0.98 |
| 5a | 4-fluoro | 62.13 ± 1.23 | 59.21 ± 1.04 |
| 5b | 4-bromo | 65.43 ± 0.98 | 61.43 ± 1.12 |
| 5c | 4-chloro | 68.98 ± 1.11 | 64.59 ± 1.07 |
| 5d | 2,4-dichloro | 72.87 ± 1.03 | 68.76 ± 0.99 |
| 5e | 4-nitro | 75.12 ± 1.19 | 71.23 ± 1.15 |
| 5f | 4-hydroxy-3-methoxy | 94.32 ± 1.08 | 90.12 ± 1.02 |
| 5g | 4-methyl | 78.98 ± 1.21 | 74.54 ± 1.18 |
| BHA | (Standard) | 92.12 ± 0.95 | Not Reported |
Data represents mean ± SD (n=3). BHA: Butylated Hydroxy Anisole.[2]
The data reveals that the substitutions on the aryl amine moiety significantly influence the antioxidant activity. Notably, compound 5f , bearing a 4-hydroxy-3-methoxy substitution, exhibited the highest DPPH radical scavenging activity and inhibition of lipid peroxidation, even surpassing the standard antioxidant BHA.[1][2] This suggests that electron-donating groups on the aryl amine enhance the radical scavenging potential.[3]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antioxidant potential. The following are the protocols for the key experiments cited in this guide.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[4][5][6] The decrease in absorbance is measured spectrophotometrically and is proportional to the antioxidant's radical scavenging activity.[4][5]
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM or 0.2 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and kept in the dark to prevent degradation.[4][5][8]
-
Reaction Mixture: Varying concentrations of the test compounds (indole-based aldehydes) are prepared. A specific volume of each test compound solution is mixed with a fixed volume of the DPPH solution in a test tube or a 96-well plate. A control sample containing only the solvent and the DPPH solution is also prepared.[1][7]
-
Incubation: The reaction mixtures are incubated at room temperature in the dark for a specified period (e.g., 30 minutes).[5][6]
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.[5][7]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] × 100
Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.[8]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9][10] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[9]
Procedure: [9][10][11][12][13]
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[9][11][13] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[9][11]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[9]
-
Reaction Mixture: A specific volume of the test compound (at various concentrations) is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[9]
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and TEAC: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[9]
Signaling Pathways in Antioxidant Activity of Indole Derivatives
The antioxidant effects of indole derivatives are not solely due to direct radical scavenging. They also involve the modulation of key cellular signaling pathways that regulate the endogenous antioxidant defense system.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole-3-carboxaldehyde (IAld), a tryptophan metabolite, is known to activate the Aryl Hydrocarbon Receptor (AhR).[3] Upon activation by a ligand like IAld, the AhR translocates to the nucleus and forms a heterodimer with the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein. This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in antioxidant responses.[2][14][15] This activation can lead to a reduction in Reactive Oxygen Species (ROS) production and subsequent inhibition of inflammatory pathways like the NLRP3 inflammasome.[3]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[16][17] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like some indole derivatives, Keap1 is modified, releasing Nrf2.[18] Nrf2 then translocates to the nucleus, dimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[19]
Conclusion
Indole-based aldehydes represent a promising class of antioxidant agents. The comparative data presented here highlights the significant impact of structural modifications on their antioxidant efficacy. The detailed experimental protocols and the elucidation of the underlying signaling pathways provide a solid foundation for researchers and drug development professionals to further explore and optimize these compounds for therapeutic applications. The ability of these molecules to not only directly scavenge free radicals but also to enhance the endogenous antioxidant defenses through pathways like AhR and Nrf2 activation underscores their potential as multifaceted protective agents against oxidative stress-related diseases.
References
- 1. Aryl Hydrocarbon Receptor in Oxidative Stress | Encyclopedia MDPI [encyclopedia.pub]
- 2. Antioxidant Functions of the Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant Functions of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Editorial: Modulation of oxidative stress and inflammation via the NRF2 signaling pathway [frontiersin.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of Indole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity assessment of Indole-5-carboxaldehyde. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with detailed proposed experimental protocols. Its performance is objectively compared against alternative methods, including Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE). Supporting data and methodologies are provided to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity assessment is critical in drug development and quality control. The following table summarizes the key performance characteristics of HPLC, GC, TLC, and CE for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning of analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning of analyte between a liquid mobile phase and a solid stationary phase on a flat plate.[1][2] | Separation of ions based on their electrophoretic mobility in an electric field.[3] |
| Applicability | Broadly applicable to non-volatile and thermally stable compounds. Ideal for purity and impurity profiling. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[4] | Rapid, qualitative or semi-quantitative analysis. Good for reaction monitoring and screening.[5][6] | High-resolution separation of charged species. Excellent for trace analysis and complex mixtures. |
| Specificity | High, can separate structurally similar impurities with appropriate method development. | High, especially when coupled with a mass spectrometer (GC-MS). | Moderate, dependent on the choice of stationary and mobile phases. | Very high, capable of resolving complex mixtures with high efficiency. |
| Sensitivity | Good to excellent, depending on the detector (UV, DAD, MS). | Good to excellent, particularly with sensitive detectors like FID or MS. | Lower sensitivity compared to HPLC and GC. | Excellent, especially with laser-induced fluorescence (LIF) detection, reaching attomole levels.[7] |
| Quantitation | Highly accurate and precise. The gold standard for quantitative purity analysis. | Accurate and precise for quantitative analysis. | Primarily semi-quantitative, though quantitative analysis is possible with densitometry. | Highly accurate and precise for quantitative analysis. |
| Sample Throughput | Moderate, typically one sample at a time with run times of 5-30 minutes. | Moderate, similar to HPLC. | High, multiple samples can be run simultaneously on a single plate.[1] | High, with automated systems and short analysis times. |
| Cost | Moderate to high instrument and operational costs. | Moderate to high instrument and operational costs. | Low instrument and operational costs.[5] | High instrument cost, moderate operational cost. |
Experimental Protocols
Detailed methodologies for the proposed HPLC method and alternative techniques are provided below.
1. Proposed High-Performance Liquid Chromatography (HPLC-UV) Method
This proposed method is based on established principles for the analysis of similar aromatic aldehydes and can be used as a starting point for method development and validation.[8][9]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% formic acid to improve peak shape and reduce tailing).
-
Initial condition: 70% Water (with 0.1% Formic Acid), 30% Acetonitrile.
-
Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 254-300 nm is recommended for initial screening.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a accurately weighed amount of this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
2. Gas Chromatography (GC-FID/MS) Method
-
Instrumentation: A Gas Chromatograph coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification and confirmation.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate. Derivatization may be necessary to improve volatility and peak shape if the compound exhibits poor chromatographic behavior.
3. Thin-Layer Chromatography (TLC) Method
-
Plate: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Developing Solvent): A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation (Rf value between 0.3 and 0.7).
-
Sample Application: Spot a dilute solution of the sample (in a volatile solvent) onto the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the spots under UV light at 254 nm. Staining with a suitable reagent (e.g., potassium permanganate) can also be used.
4. Capillary Electrophoresis (CE) Method
-
Instrumentation: A capillary electrophoresis system with a UV or DAD detector. For higher sensitivity, a laser-induced fluorescence (LIF) detector can be used after derivatization.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium borate (B1201080) buffer, pH 9.2. The pH and buffer composition may need optimization.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Direct UV detection at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength solution.
Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in HPLC method validation and the logical relationship between different analytical techniques for purity assessment.
Caption: Workflow for HPLC Method Validation.
Caption: Logical Relationships of Purity Assessment Methods.
References
- 1. silicycle.com [silicycle.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. iipseries.org [iipseries.org]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
- 7. Design of 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde as a reagent for ultrasensitive determination of primary amines by capillary electrophoresis using laser fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Assessing the Performance of Indole-5-carboxaldehyde Derivatives in Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-5-carboxaldehyde, a versatile heterocyclic aldehyde, serves as a pivotal building block in the synthesis of a wide array of compounds with significant biological activities. This guide provides a comparative analysis of the performance of this compound derivatives in various bioassays, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to aid researchers in evaluating the potential of these compounds in drug discovery and development.
Cytotoxicity Assessment of this compound Derivatives
The cytotoxic potential of derivatives synthesized from this compound is a primary area of investigation, with numerous studies evaluating their efficacy against various cancer cell lines.
Comparative Analysis of Cytotoxicity
A key area of research has been the synthesis of Schiff base derivatives of this compound and their subsequent evaluation for anticancer activity. One study reported the in vitro cytotoxicity of a 5-indolylimino derivative against the KB-3-1 human cervix carcinoma cell line. The results demonstrated notable activity, comparable to the standard anticancer agent (+)-Griseofulvin.
Table 1: In Vitro Cytotoxicity of this compound Schiff Base Derivative
| Compound | Test Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 5-indolylimino derivative of this compound | KB-3-1 | 19.6[1][2] | (+)-Griseofulvin | 19.2[1][2] |
This data highlights the potential of this compound derivatives as a scaffold for the development of novel anticancer agents. Further research into a broader range of derivatives and cancer cell lines is warranted to establish a comprehensive structure-activity relationship.
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound derivative (test compound)
-
Cancer cell line (e.g., KB-3-1)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: A general workflow for determining the cytotoxicity of a compound using the MTT assay.
Antimicrobial Activity of this compound Derivatives
Derivatives of this compound have also been explored for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial compound.
Comparative Analysis of Antimicrobial Activity
While specific comparative studies on a wide range of this compound derivatives are limited, the broader class of indole (B1671886) derivatives has shown promising antimicrobial activity. For instance, certain indole derivatives have been reported to exhibit significant activity against various bacterial strains.
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| Indole dihydropyrimidines | Staphylococcus aureus | 50-100[3] | Not specified | - |
| Indole dihydropyrimidines | Escherichia coli | 50-100[3] | Not specified | - |
Note: The specific indole substitution pattern for these derivatives was not consistently reported as originating from this compound.
Further research is necessary to specifically evaluate and compare the antimicrobial efficacy of a wider range of this compound derivatives against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
This compound derivative (test compound)
-
Bacterial or fungal strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Inoculum suspension of the microorganism
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in the liquid growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow for MIC Determination
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Signaling Pathways
The precise signaling pathways through which this compound derivatives exert their biological effects are not yet fully elucidated and represent an active area of research. For the related isomer, Indole-3-carboxaldehyde, studies have suggested involvement in pathways such as the inhibition of the NLRP3 inflammasome.[4] However, it is crucial to investigate the specific mechanisms of action for derivatives of this compound to understand their therapeutic potential and guide further drug development efforts.
Hypothetical Signaling Pathway for an Indole Derivative
Caption: A hypothetical signaling pathway illustrating how an indole derivative might initiate a biological response.
Conclusion
This compound and its derivatives represent a promising class of compounds with demonstrated potential in anticancer and antimicrobial applications. The available data, particularly for Schiff base derivatives, indicates that these compounds can exhibit significant cytotoxicity against cancer cells. However, to fully assess their therapeutic potential, further comprehensive studies are required. This includes the synthesis and screening of a wider range of derivatives, evaluation against a broader panel of cancer cell lines and microbial strains, and in-depth investigation into their mechanisms of action and specific signaling pathways. The experimental protocols provided in this guide offer a foundation for researchers to conduct these crucial evaluations.
References
- 1. Synthesis, biological activity and molecular modeling stu... [degruyterbrill.com]
- 2. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Indole-5-Carboxaldehyde Derivatives as Potent Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indole-5-carboxaldehyde derivatives that have emerged as promising enzyme inhibitors. This document summarizes their performance with supporting experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways.
This compound, a versatile scaffold in medicinal chemistry, has been instrumental in the development of a variety of enzyme inhibitors. Its derivatives have shown significant potential in targeting enzymes implicated in a range of diseases, including neurodegenerative disorders and cancer. This guide focuses on a comparative analysis of these derivatives, with a particular emphasis on their inhibitory activity against Monoamine Oxidase B (MAO-B), Topoisomerase I, and Aurora Kinase A.
Quantitative Comparison of Enzyme Inhibition
The inhibitory potential of various this compound derivatives against different enzyme targets is summarized below. The data, presented in terms of IC50 values, highlights the structure-activity relationships and the selectivity of these compounds.
| Derivative Name/Structure | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) | 0.78[1][2][3] | Rasagiline | >50 (Selectivity Index)[1][3] |
| 1H-Indole-5-carboxamide, N-(3,4-dichlorophenyl)- | Monoamine Oxidase B (MAO-B) | 0.000227 | - | - |
| Bibenzimidazole-Indole Conjugate (general) | Topoisomerase I | Activity reported, specific IC50 not available in abstract[4] | - | - |
| Aurora Kinase A Inhibitor Precursor | Aurora Kinase A | Synthesis reactant, specific derivative IC50 not available | - | - |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided to ensure the reproducibility of the cited experimental data.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay is designed to screen for and characterize inhibitors of MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Selegiline)
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO. Create serial dilutions in the assay buffer to achieve a range of final assay concentrations. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant human MAO-B enzyme stock solution in cold assay buffer to the desired working concentration.
-
Reaction Mixture: In a 96-well plate, add the diluted test compounds or positive control. Subsequently, add the diluted MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding a mixture containing the MAO-B substrate, HRP, and the fluorescent probe to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
Test compounds
-
Stop Solution/Loading Dye
-
Agarose (B213101) gel (1%) in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 10x assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase I enzyme. Include a "no enzyme" control and a "no inhibitor" (enzyme only) control.
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.
-
Gel Electrophoresis: Load the reaction mixtures onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.
-
Analysis:
-
No Enzyme Control: A single, fast-migrating band of supercoiled DNA.
-
Enzyme Control: A slower-migrating band of relaxed DNA.
-
Inhibitor-Treated Samples: Inhibition of Topoisomerase I will result in a dose-dependent increase in the amount of supercoiled DNA and a decrease in the amount of relaxed DNA.
-
Aurora Kinase A Inhibition Assay (Luminescence-Based)
This protocol is a generic, luminescence-based kinase assay to measure the activity of Aurora Kinase A and the inhibitory potential of test compounds.
Materials:
-
Recombinant Aurora Kinase A
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase Assay Buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plate
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense the test compounds at various concentrations into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the substrate, and ATP.
-
Add the master mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding the diluted Aurora Kinase A enzyme to the wells. Include "blank" wells without the enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Dopamine degradation pathway and the inhibitory action of this compound derivatives on MAO-B.
Caption: General experimental workflow for the development of this compound-based enzyme inhibitors.
References
- 1. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic bibenzimidazole derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Indole-5-carboxaldehyde
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Indole-5-carboxaldehyde, addressing immediate safety and logistical considerations. Adherence to these protocols is critical for maintaining laboratory safety and environmental integrity.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] When handling the solid form, take care to avoid the creation of dust.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Warning, Skin Irrit. 2 (H315) | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | Warning, Eye Irrit. 2 (H319) | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Warning, STOT SE 3 (H335) | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[1][5] All waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) program.[6]
1. Waste Collection and Containerization:
-
Designated Container: Use a dedicated, chemically compatible container for collecting solid this compound waste. This includes contaminated items such as gloves, weighing paper, and pipette tips.[6]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The CAS Number: 1196-69-6.[2]
-
The location of origin (e.g., lab and room number).
-
The name and contact information of the principal investigator.
-
-
Liquid Waste: For solutions containing this compound, use a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.[6]
2. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Segregate the waste from incompatible materials such as strong oxidizing agents, acids, and strong bases.[5]
3. Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous liquid waste.[6]
-
After triple-rinsing, the defaced, empty container may be disposed of as non-hazardous waste, in accordance with your institution's guidelines. It is best practice to consult with your EHS office for confirmation.
4. Final Disposal:
-
Once the waste container is full or has reached its designated time limit for accumulation, submit a waste pickup request to your institution's EHS office or the contracted hazardous waste disposal company.
-
Complete all required paperwork, accurately listing all contents of the waste container.
Spill Response
In the event of a spill, adhere to the following procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Small Spills: If the spill is small and you are trained in spill cleanup procedures, wear appropriate PPE (including respiratory protection if dust is present), and contain the spill. Carefully sweep up the solid material, minimizing dust generation, and place it in the designated hazardous waste container.
-
Large Spills: For large spills, or if you are uncertain about how to proceed, contact your institution's EHS office immediately.
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Post-Cleanup: Wash your hands thoroughly with soap and water after the cleanup is complete.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Indole-5-carboxaldehyde
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Indole-5-carboxaldehyde (CAS No. 1196-69-6).
Chemical Safety Overview
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to stringent safety protocols is mandatory to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound:
-
Eye and Face Protection: Safety glasses with side shields or goggles are necessary to prevent contact with the eyes.[1][2] If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear suitable, impervious chemical-resistant gloves.[1][2] Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable option.[4] Always inspect gloves for tears or holes before use and dispose of them properly after handling the chemical.
-
Skin and Body Protection: A laboratory coat must be worn to protect against skin contact.[1] Ensure it is fully buttoned.
-
Respiratory Protection: If working in an area with insufficient ventilation or when there is a potential for dust generation, a NIOSH-approved N95 dust mask or equivalent respirator is recommended.[5][6]
Quantitative Hazard Classification
The following table summarizes the hazard classifications for this compound based on the Globally Harmonized System (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |
Operational Plan for Safe Handling
Follow this step-by-step guide for the routine handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Confirm the location of the nearest safety shower and eyewash station and verify they are operational.[1][2]
-
Assemble all necessary laboratory equipment and reagents before handling the chemical.
-
Have a designated and clearly labeled hazardous waste container ready for all this compound waste.[7]
2. Weighing and Transferring:
-
Handle the solid powder in a manner that minimizes dust generation.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid scooping directly from the primary container with weighing paper.
-
Keep the container tightly closed when not in use.[1]
3. Solution Preparation:
-
When dissolving the compound, add the solid this compound to the solvent slowly to prevent splashing.
-
If heating is necessary, use a controlled heating source such as a heating mantle or a water bath.
4. Post-Handling Procedures:
-
Thoroughly clean the work area with an appropriate solvent to decontaminate any potential spills.
-
After removing gloves, wash hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste, including contaminated gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[7] Any solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[7] After proper rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.
-
Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8]
Emergency Procedures: Chemical Spill Response
In the event of a spill, a swift and safe response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. This compound | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound 98 1196-69-6 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
